20-HETE inhibitor-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H23FN4O |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[[1-[2-fluoro-4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H23FN4O/c20-17-10-15(16-11-21-22-12-16)3-4-18(17)23-8-5-14(6-9-23)13-24-7-1-2-19(24)25/h3-4,10-12,14H,1-2,5-9,13H2,(H,21,22) |
InChI Key |
UUTZYRFZFHDDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2CCN(CC2)C3=C(C=C(C=C3)C4=CNN=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of 20-HETE Synthesis Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE), a potent bioactive eicosanoid, is a critical regulator of vascular tone, renal function, and angiogenesis.[1][2] Synthesized from arachidonic acid by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, its dysregulation is implicated in various pathologies including hypertension, stroke, and cancer.[3][4] Consequently, inhibitors of 20-HETE synthesis have emerged as valuable pharmacological tools and potential therapeutic agents. This guide provides an in-depth analysis of the mechanism of action of 20-HETE inhibitors, with a focus on their molecular targets and downstream physiological effects. While various inhibitors exist, this document will focus on the general mechanism of action of well-characterized inhibitors that target the synthesis of 20-HETE.
Mechanism of Action: Inhibition of CYP4A and CYP4F Enzymes
The primary mechanism of action for 20-HETE synthesis inhibitors is the direct inhibition of the CYP4A and CYP4F enzyme families, which are responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.[5][6] These inhibitors can exhibit varying degrees of potency and selectivity for different CYP isoforms. For instance, sesamin, a lignan from sesame, shows selectivity for CYP4F2 over CYP4A11.[5] In contrast, inhibitors like HET0016 demonstrate potent inhibition of multiple CYP4A isoforms.[6][7] By blocking these enzymes, the inhibitors prevent the conversion of arachidonic acid to 20-HETE, thereby reducing its physiological and pathophysiological effects.
The inhibition of 20-HETE synthesis leads to a cascade of downstream effects, primarily related to vascular function. 20-HETE is a potent vasoconstrictor that acts by depolarizing vascular smooth muscle cells through the blockade of large-conductance calcium-activated potassium (KCa) channels.[1][3] Therefore, inhibition of its synthesis leads to vasodilation and a reduction in blood pressure.[4] Furthermore, 20-HETE is involved in promoting endothelial dysfunction, vascular inflammation, and angiogenesis.[1][8] Inhibitors of 20-HETE have been shown to ameliorate these conditions in various experimental models.[3][8]
Quantitative Data on 20-HETE Inhibitors
The efficacy of 20-HETE synthesis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against the target enzymes. A lower IC50 value indicates a higher potency of the inhibitor. The following tables summarize the IC50 values for several well-characterized 20-HETE inhibitors.
| Inhibitor | Target Enzyme/System | IC50 Value | Source |
| Sesamin | Human Renal Microsomes (20-HETE synthesis) | 5.31 µmol/L | [5] |
| Human Liver Microsomes (20-HETE synthesis) | 17.3 µmol/L | [5] | |
| Recombinant Human CYP4F2 | 1.87 µmol/L | [5] | |
| Recombinant Human CYP4A11 | >150 µmol/L | [5] | |
| Sesamolin | Human Renal Microsomes (20-HETE synthesis) | 3.39 µmol/L | [5] |
| Human Liver Microsomes (20-HETE synthesis) | 9.6 µmol/L | [5] | |
| HET0016 | Rat Renal Microsomes (20-HETE synthesis) | 35.2 nM | [6] |
| Human Renal Microsomes (20-HETE synthesis) | 8.9 nM | [6] | |
| Recombinant CYP4A1 | 17.7 nM | [7] | |
| Recombinant CYP4A2 | 12.1 nM | [7] | |
| Recombinant CYP4A3 | 20.6 nM | [7] | |
| CYP4A11/CYP4F2-IN-2 | Human CYP4A11 | 120 nM | [7] |
| Human CYP4F2 | 220 nM | [7] |
Signaling Pathways Modulated by 20-HETE Inhibition
The inhibition of 20-HETE synthesis impacts several downstream signaling pathways that regulate vascular function and cellular processes.
Caption: Mechanism of 20-HETE synthesis inhibition and its downstream vascular effects.
Experimental Protocols
In Vitro Inhibition of 20-HETE Synthesis in Microsomes
This protocol is adapted from studies investigating the inhibitory effects of compounds on 20-HETE synthesis in human liver and kidney microsomes.[5][6]
1. Microsome Preparation:
-
Human liver or kidney tissue is homogenized in a buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 0.25 M sucrose).
-
The homogenate is centrifuged at low speed (e.g., 9,000 x g) to remove cell debris.
-
The supernatant is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomes.
-
The microsomal pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard assay (e.g., Bradford assay).
2. Incubation Assay:
-
Microsomes (e.g., 0.1-0.5 mg/mL protein) are pre-incubated with various concentrations of the test inhibitor (or vehicle control) in an incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) at 37°C for a short period (e.g., 5 minutes).
-
The reaction is initiated by adding arachidonic acid (e.g., 10-40 µM) and an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
3. Sample Extraction and Analysis:
-
The reaction is terminated by acidification (e.g., with 2 M formic acid).
-
An internal standard (e.g., deuterated 20-HETE) is added.
-
The eicosanoids are extracted using a solid-phase extraction (SPE) column or liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
The extracted samples are dried, reconstituted, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of 20-HETE produced.
4. Data Analysis:
-
The amount of 20-HETE produced in the presence of the inhibitor is compared to the vehicle control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining the in vitro inhibitory activity of a 20-HETE synthesis inhibitor.
Conclusion
Inhibitors of 20-HETE synthesis represent a promising class of pharmacological agents for the study and potential treatment of a range of cardiovascular and renal diseases. Their primary mechanism of action involves the direct inhibition of CYP4A and CYP4F enzymes, leading to a reduction in the production of the potent vasoconstrictor and pro-inflammatory molecule 20-HETE. This, in turn, modulates downstream signaling pathways, resulting in vasodilation, improved endothelial function, and anti-angiogenic effects. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working in this field. Further research into the isoform selectivity and pharmacokinetic properties of these inhibitors will be crucial for the development of novel therapeutics targeting the 20-HETE pathway.
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. | Semantic Scholar [semanticscholar.org]
- 3. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 20-HETE Inhibition in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent lipid signaling molecule with significant implications in vascular function and pathophysiology. It plays a critical role in the regulation of vascular tone, angiogenesis, and inflammation. The enzymes responsible for its synthesis, primarily from the CYP4A and CYP4F families, are key targets for therapeutic intervention in various diseases, including hypertension, stroke, and cancer. This technical guide provides an in-depth overview of the role of 20-HETE in cellular signaling pathways and the mechanistic effects of its inhibition. While this guide will focus on well-characterized inhibitors of 20-HETE synthesis and function, it is important to note that "20-HETE inhibitor-2" is not a standard nomenclature in published literature; therefore, this document will address prominent, scientifically recognized 20-HETE inhibitors.
1. 20-HETE Synthesis and Cellular Action
Arachidonic acid, released from the cell membrane by phospholipase A2 (PLA2), is metabolized by CYP4A and CYP4F enzymes to produce 20-HETE.[1] Once synthesized, 20-HETE can act in an autocrine or paracrine fashion.[1] It exerts its effects primarily through the G-protein coupled receptor GPR75, initiating a cascade of downstream signaling events.[2][3]
2. Role of 20-HETE in Key Signaling Pathways
20-HETE is a significant modulator of several critical cellular signaling pathways that regulate vascular homeostasis and disease progression.
2.1. Vasoconstriction and Vascular Tone
20-HETE is a potent vasoconstrictor, particularly in the renal and cerebral microcirculation.[1][4] Its signaling cascade in vascular smooth muscle cells (VSMCs) involves:
-
Activation of Protein Kinase C (PKC): 20-HETE activates PKC.[1][5]
-
Inhibition of Potassium Channels: Activated PKC leads to the inhibition of the large-conductance calcium-activated potassium (BKCa) channels.[1][6] This inhibition causes membrane depolarization.
-
Calcium Influx: The change in membrane potential promotes the influx of extracellular calcium (Ca2+) through L-type calcium channels.[1][6]
-
Sensitization to Vasoactive Agents: 20-HETE potentiates the vasoconstrictor responses to other agents like angiotensin II and endothelin.[1][7]
Inhibition of 20-HETE synthesis or its actions leads to vasodilation and a reduction in vascular resistance, highlighting its role in blood pressure regulation.[8]
Figure 1. 20-HETE-mediated vasoconstriction pathway and point of inhibition.
2.2. Angiogenesis
20-HETE plays a pro-angiogenic role by stimulating the proliferation, migration, and tube formation of endothelial cells.[6][9] This is particularly relevant in ischemia-induced neovascularization and tumor growth.[3][10] The signaling pathways involved include:
-
Reactive Oxygen Species (ROS) Production: 20-HETE increases the production of ROS through the activation of NADPH oxidase.[2][6]
-
PI3K/Akt Pathway: ROS generation activates the PI3K/Akt signaling cascade, which promotes endothelial cell survival.[10]
-
MAPK/ERK Pathway: 20-HETE also activates the MAPK/ERK pathway.[9][10]
-
VEGF and HIF-1α Upregulation: These signaling events lead to the increased expression of key angiogenic factors, including vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α).[3][9]
Inhibitors of 20-HETE synthesis, such as HET0016 and DDMS, have been shown to suppress these angiogenic responses.[3][11]
Figure 2. Pro-angiogenic signaling of 20-HETE and its inhibition.
2.3. Inflammation
20-HETE is also implicated in vascular inflammation. It promotes the expression of adhesion molecules and pro-inflammatory cytokines in endothelial cells.[3] This process is mediated by the activation of the transcription factor NF-κB.[9] The inhibition of 20-HETE synthesis has been shown to reduce cerebrovascular inflammation.[7]
3. Well-Characterized 20-HETE Inhibitors and Antagonists
Several compounds have been developed to inhibit the synthesis or block the action of 20-HETE.
| Compound | Type | Mechanism of Action | IC50 / Effective Concentration | Reference(s) |
| HET0016 | Synthesis Inhibitor | Potent and selective inhibitor of CYP4A/4F enzymes. | IC50: 8.9 nM (human renal microsomes), 35.2 nM (rat renal microsomes) | [6][12] |
| DDMS | Synthesis Inhibitor | Selective inhibitor of 20-HETE formation. | 10 mg/kg/day (in vivo, mouse) | [3][9] |
| 20-HEDGE | Antagonist | Competitively blocks the vasoconstrictor actions of 20-HETE. | 1-10 µM (in vitro); 10 mg/kg/day (in vivo, mouse) | [3][9] |
| 20-SOLA | Antagonist | Water-soluble antagonist of 20-HETE. | Not specified | [2][11] |
| AAA | Antagonist | Water-soluble antagonist that binds to GPR75. | Not specified | [11] |
4. Experimental Protocols
4.1. Measurement of 20-HETE Production
This protocol provides a general workflow for quantifying 20-HETE levels in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Figure 3. Workflow for 20-HETE measurement by LC-MS/MS.
Methodology:
-
Sample Collection and Homogenization: Tissues or cells are collected and homogenized in an appropriate buffer.
-
Internal Standard Addition: A deuterated internal standard (e.g., d6-20-HETE) is added for accurate quantification.[13]
-
Extraction: Lipids, including 20-HETE, are extracted from the homogenate using solid-phase extraction (SPE) or liquid-liquid extraction with an organic solvent like ethyl acetate.[13][14]
-
Derivatization (for HPLC): For fluorescence detection with HPLC, the extracted eicosanoids are derivatized with a fluorescent tag.[14]
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. Separation is typically achieved on a C18 reverse-phase column.[14] Mass spectrometry is used for sensitive and specific detection and quantification of 20-HETE.
4.2. Western Blot Analysis of MAPK Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK1/2) following treatment with a 20-HETE inhibitor.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with a 20-HETE agonist, antagonist, or synthesis inhibitor for a specified time.
-
Protein Extraction: Cells are lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.[15]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
-
Stripping and Reprobing: The membrane can be stripped of the first set of antibodies and reprobed with an antibody for the total amount of the target protein (e.g., anti-total-ERK1/2) to normalize for protein loading.[16]
4.3. Vascular Reactivity Assay
This ex vivo protocol is used to assess the effect of 20-HETE inhibitors on the contractility of isolated blood vessels.
Methodology:
-
Vessel Isolation: A blood vessel (e.g., mesenteric artery) is carefully dissected and placed in a cold physiological salt solution (PSS).[17]
-
Mounting: The vessel is cut into small rings and mounted in a wire myograph chamber containing oxygenated PSS at 37°C.[17]
-
Equilibration and Viability Check: The vessel rings are allowed to equilibrate and their functional integrity is tested by inducing contraction with a high-potassium solution (e.g., KCl).[17]
-
Inhibitor Incubation: The vessels are pre-incubated with the 20-HETE inhibitor or vehicle for a defined period.
-
Dose-Response Curve Generation: A cumulative concentration-response curve is generated by adding increasing concentrations of a vasoconstrictor (e.g., phenylephrine, angiotensin II) or a vasodilator (e.g., acetylcholine) to the myograph chamber.[17]
-
Data Analysis: The isometric tension developed by the vessel rings is recorded. The effect of the 20-HETE inhibitor is determined by comparing the dose-response curves of treated versus untreated vessels.
20-HETE is a pivotal signaling molecule in the vasculature, contributing to vasoconstriction, angiogenesis, and inflammation. Its inhibition presents a promising therapeutic strategy for a range of cardiovascular and oncological diseases. A thorough understanding of its signaling pathways and the mechanisms of its inhibitors, as outlined in this guide, is essential for the development of novel and effective treatments targeting the 20-HETE system. The provided experimental frameworks offer a starting point for researchers to investigate the multifaceted roles of 20-HETE and its inhibitors in various physiological and pathological contexts.
References
- 1. Intravenous Formulation of HET0016 for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. 20-HETE Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of 20-HETE Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Smooth Muscle-Specific Overexpression of CYP4A12-20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
Preliminary Studies on the Efficacy of 20-HETE Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE), a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, has emerged as a critical signaling molecule in various physiological and pathological processes.[1][2][3] Elevated levels of 20-HETE are associated with the progression of several cancers, including glioblastoma, prostate, renal cell carcinoma, and breast cancer, as well as cardiovascular diseases like hypertension.[1][4][5] Its multifaceted role in promoting cell proliferation, angiogenesis, and inflammation makes the 20-HETE pathway a promising target for therapeutic intervention.[1][2][6] This technical guide provides an in-depth overview of the preliminary efficacy of inhibitors targeting 20-HETE synthesis, with a focus on preclinical data and experimental methodologies. While this document addresses "20-HETE inhibitor-2" as a topic of interest, it focuses on well-characterized inhibitors from preclinical studies to provide a foundational understanding of the therapeutic potential of this class of compounds.
Core Signaling Pathways of 20-HETE
20-HETE exerts its biological effects through complex signaling cascades that influence cell growth, migration, and vascular tone. Understanding these pathways is crucial for the rational design and evaluation of 20-HETE inhibitors.
Pro-Angiogenic and Mitogenic Signaling in Cancer
In cancer, 20-HETE has been shown to stimulate mitogenic and angiogenic responses both in vitro and in vivo.[1][2] It promotes the proliferation and migration of endothelial cells, essential steps in angiogenesis, partly by stimulating the secretion of pro-angiogenic molecules like hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF).[6][7] Furthermore, 20-HETE can activate the small-GTPase Ras and subsequently the ERK and PI3K-Akt signaling cascades, which are central to cell proliferation and survival.[2]
Vasoactive Signaling in Hypertension
In the vasculature, 20-HETE acts as a potent vasoconstrictor.[6][8] It depolarizes vascular smooth muscle cells by inhibiting large-conductance calcium-activated potassium (BKCa) channels, leading to an influx of calcium and subsequent vasoconstriction.[7] 20-HETE is also implicated in endothelial dysfunction by stimulating the production of superoxide and uncoupling endothelial nitric oxide synthase (eNOS), thereby reducing the bioavailability of the vasodilator nitric oxide (NO).[6][9]
Quantitative Efficacy of 20-HETE Inhibitors
The following tables summarize the quantitative data on the efficacy of representative 20-HETE inhibitors from preclinical studies.
Table 1: In Vitro Inhibition of 20-HETE Synthesis
| Inhibitor | System | IC50 | Reference |
| Sesamin | Human Renal Microsomes | 5.31 µmol/L | [10] |
| Sesamin | Human Liver Microsomes | <20 µmol/L | [10] |
| Sesamin | CYP4F2 | 1.9 µmol/L | [10] |
| Sesamin | CYP4A11 | >150 µmol/L | [10] |
| Sesamolin | Human Renal Microsomes | 3.39 µmol/L | [10] |
Table 2: In Vivo Efficacy of 20-HETE Inhibitors in Cancer Models
| Inhibitor | Cancer Model | Effect | Reference |
| HET0016 | 9L Gliosarcoma & U251 Glioma | Suppressed cell proliferation and tumor growth | [2] |
| 20-HETE Antagonist | 786-O Human Kidney Cancer (in athymic nude mice) | Inhibited tumor growth | [9] |
Table 3: In Vivo Efficacy of 20-HETE Inhibitors in Hypertension Models
| Inhibitor | Hypertension Model | Effect | Reference |
| 20-HETE Synthesis Inhibitor | Angiotensin II-induced Hypertension | Attenuated the increase in arterial pressure | [11] |
| HET0016 | Dihydrotestosterone (DHT)-infused animals | Attenuated the increase in arterial pressure | [11] |
| DDMS | N-nitro-L-arginine (L-NArg) induced hypertension | Reduced the increase in Mean Arterial Pressure (MAP) | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these preliminary findings.
In Vitro Inhibition of 20-HETE Synthesis
Objective: To determine the inhibitory potency (IC50) of a compound on 20-HETE synthesis.
Materials:
-
Human liver or kidney microsomes
-
Test inhibitor (e.g., Sesamin)
-
Arachidonic acid (substrate)
-
NADPH regenerating system
-
LC-MS/MS for quantification of 20-HETE
Protocol:
-
Human renal or liver microsomes are incubated with varying concentrations of the test inhibitor.
-
The enzymatic reaction is initiated by the addition of arachidonic acid and an NADPH regenerating system.
-
The reaction is allowed to proceed for a specified time at 37°C and is then stopped.
-
The formed 20-HETE is extracted and quantified using LC-MS/MS.
-
IC50 values are calculated from the dose-response curves.[3][10]
Animal Models of Cancer
Objective: To evaluate the anti-tumor efficacy of a 20-HETE inhibitor in vivo.
Model: Athymic nude mice subcutaneously implanted with human cancer cells (e.g., 786-O kidney cancer cells).[9]
Protocol:
-
Human cancer cells are cultured and then injected subcutaneously into the flank of athymic nude mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the 20-HETE inhibitor via a specified route (e.g., intraperitoneal injection) and dosage regimen. The control group receives a vehicle.
-
Tumor size is measured regularly (e.g., with calipers) throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue may be used for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
Animal Models of Hypertension
Objective: To assess the effect of a 20-HETE inhibitor on blood pressure.
Model: Spontaneously hypertensive rats (SHR) or pharmacologically induced hypertension models (e.g., Angiotensin II infusion).[5][11]
Protocol:
-
Hypertensive animals are instrumented for blood pressure monitoring (e.g., via telemetry or arterial catheters).
-
A baseline blood pressure is recorded.
-
Animals are treated with the 20-HETE inhibitor or vehicle.
-
Blood pressure is continuously monitored for the duration of the treatment period.
-
Changes in blood pressure from baseline are calculated and compared between treatment and control groups.
Conclusion and Future Directions
The preliminary data strongly support the therapeutic potential of inhibiting the 20-HETE pathway in oncology and cardiovascular diseases. The selective inhibition of CYP4A and CYP4F enzymes has been shown to reduce tumor growth and lower blood pressure in preclinical models.[1][11] Future research should focus on the development of more potent and selective 20-HETE inhibitors with favorable pharmacokinetic profiles. Further elucidation of the downstream signaling pathways and the identification of biomarkers for patient stratification will be crucial for the successful clinical translation of this promising therapeutic strategy.
References
- 1. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-HETE-producing Enzymes Are Up-regulated in Human Cancers | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 3. 20-HETE-producing enzymes are up-regulated in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 10. ahajournals.org [ahajournals.org]
- 11. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of 20-HETE production contributes to the vascular responses to nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 20-HETE Inhibition via CYP4A and CYP4F Enzyme Targeting
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes.[1][2][3] Specifically, enzymes belonging to the CYP4A and CYP4F subfamilies are the primary catalysts for the ω-hydroxylation of arachidonic acid to form 20-HETE.[1][3][4][5] This eicosanoid plays a critical role in the regulation of vascular tone, renal function, angiogenesis, and inflammation.[1][6][7]
Given its significant pro-hypertensive, pro-angiogenic, and pro-inflammatory effects in various pathological conditions, the inhibition of 20-HETE synthesis has emerged as a promising therapeutic strategy.[3][6] This guide focuses on the targeting of CYP4A and CYP4F enzymes by selective inhibitors, using N-Hydroxy-N′-(4-butyl-2-methylphenyl)formamidine (HET0016) as a representative potent and selective inhibitor of 20-HETE synthesis. We will explore the mechanism of action, relevant signaling pathways, quantitative inhibitory data, and key experimental protocols.
Biosynthesis of 20-HETE via CYP4A and CYP4F
The synthesis of 20-HETE begins with the liberation of arachidonic acid (AA) from membrane phospholipids by phospholipase A2. Subsequently, CYP4A and CYP4F enzymes catalyze the insertion of a hydroxyl group at the terminal omega (ω) carbon of AA to produce 20-HETE.[1]
Key CYP4A and CYP4F Isoforms
The specific isoforms responsible for 20-HETE synthesis vary between species. In humans, CYP4A11 and CYP4F2 are the predominant enzymes.[1][2][4][5]
| Species | Primary 20-HETE-Synthesizing Isoforms | Reference |
| Human | CYP4A11, CYP4F2, CYP4A22, CYP4F3 | [1][4][5] |
| Rat | CYP4A1, CYP4A2, CYP4A3, CYP4A8, CYP4F1, CYP4F4 | [2][4] |
| Mouse | cyp4a12 | [2] |
Quantitative Analysis of HET0016 Inhibition
HET0016 is a highly potent and selective inhibitor of 20-HETE formation. Its inhibitory concentration (IC50) demonstrates significant selectivity for the CYP4A family over other CYP enzymes and cyclooxygenases.
| Enzyme/Process | Species/System | IC50 Value (nM) | Reference |
| 20-HETE Formation | Human Renal Microsomes | 8.9 ± 2.7 | [8] |
| 20-HETE Formation | Rat Renal Microsomes | 35.2 ± 4.4 | [8] |
| Epoxygenase (EETs) Formation | Rat Renal Microsomes | 2800 ± 300 | [8] |
| Cyclooxygenase (COX) Activity | Not Specified | 2300 | [8] |
| CYP4A11 | Recombinant | 42 | [3] |
| CYP4F2 | Recombinant | 125 | [3] |
| CYP4F3B | Recombinant | 100 | [3] |
| CYP2C9 | Recombinant | 3300 | [8] |
Modulated Signaling Pathways
Inhibition of 20-HETE synthesis impacts numerous downstream signaling cascades involved in vascular function and pathology.
Regulation of Vascular Tone
20-HETE is a potent vasoconstrictor that acts on vascular smooth muscle cells (VSMCs). It increases intracellular Ca2+ levels by inhibiting the large-conductance Ca2+-activated K+ (BKCa) channels, which leads to membrane depolarization and subsequent Ca2+ influx through L-type Ca2+ channels.[1][9]
Angiogenesis Signaling
20-HETE promotes angiogenesis, a critical process in tumor growth and wound healing. It stimulates the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2) through pathways involving reactive oxygen species (ROS), PI3K/Akt, and MAPK/ERK.[1]
Experimental Protocols
Protocol: In Vitro Inhibition of 20-HETE Synthesis in Renal Microsomes
This protocol outlines a method to determine the IC50 value of a test inhibitor (e.g., HET0016) on 20-HETE formation.
Methodology:
-
Microsome Preparation: Homogenize renal cortical tissue from rats or humans in a buffered solution and prepare microsomes via differential centrifugation. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
Incubation Mixture: In a microcentrifuge tube, combine the microsomal protein (e.g., 0.5 mg/mL), a NADPH-generating system (e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase), and the test inhibitor at various concentrations in a final volume of buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the enzymatic reaction by adding radiolabeled [14C]-Arachidonic Acid (e.g., 10 µM).[8]
-
Reaction Termination: After a set incubation period (e.g., 30 minutes), terminate the reaction by adding an acid, such as 1 M formic acid, to lower the pH to ~3.5.
-
Extraction: Extract the arachidonic acid metabolites from the aqueous phase using an organic solvent like ethyl acetate. Evaporate the organic solvent to dryness under nitrogen.
-
Analysis: Reconstitute the dried extract in a mobile phase and separate the metabolites using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of [14C]-20-HETE formed using an in-line radiometric detector.
-
IC50 Calculation: Plot the percentage of inhibition of 20-HETE formation against the logarithm of the inhibitor concentration. Use non-linear regression analysis to calculate the IC50 value.
Protocol: In Vivo Assessment of a 20-HETE Inhibitor on Blood Pressure
This protocol describes a method to evaluate the effect of chronic administration of a 20-HETE inhibitor on blood pressure in a hypertensive rat model (e.g., Spontaneously Hypertensive Rat - SHR).[10]
Methodology:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR). House the animals in metabolic cages to allow for urine collection.
-
Surgical Preparation: Under anesthesia, implant catheters into the femoral artery for continuous blood pressure monitoring and into the femoral vein for drug administration.[10] Allow animals to recover from surgery.
-
Baseline Measurement: After recovery, record baseline mean arterial pressure (MAP) and collect 24-hour urine samples to measure baseline 20-HETE excretion.
-
Drug Administration: Divide rats into two groups: a vehicle control group and a treatment group. Administer the 20-HETE inhibitor (e.g., HET0016, 10 mg/kg/day, IV or IP) or vehicle daily for a predetermined period (e.g., 7-14 days).[10]
-
Monitoring: Record MAP daily. Collect 24-hour urine samples at regular intervals to measure urinary 20-HETE excretion via LC-MS/MS to confirm target engagement.
-
Data Analysis: Compare the changes in MAP and urinary 20-HETE levels between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
Conclusion
The targeted inhibition of CYP4A and CYP4F enzymes to reduce the synthesis of 20-HETE represents a viable and promising therapeutic approach for a range of cardiovascular and oncological diseases. Selective inhibitors like HET0016 have demonstrated high potency and specificity in preclinical models, effectively modulating the downstream signaling pathways regulated by 20-HETE. The experimental frameworks provided herein offer robust methods for the continued investigation and development of next-generation 20-HETE synthesis inhibitors for clinical applications.
References
- 1. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-HETE and Blood Pressure Regulation: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
The Role of 20-HETE Inhibitor-2 in Renal Physiology: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the foundational research concerning 20-Hydroxyeicosatetraenoic acid (20-HETE) and its inhibition in the context of renal physiology. It is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and illustrating the complex signaling pathways involved.
Introduction to 20-HETE in the Kidney
20-Hydroxyeicosatetraenoic acid (20-HETE) is a significant, biologically active lipid metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1] In the kidney, 20-HETE plays a dual and location-dependent role in regulating renal hemodynamics and tubular function, making it a critical molecule in blood pressure control and renal homeostasis.[2]
Vascular Effects: In the renal microvasculature, particularly the preglomerular arterioles, 20-HETE acts as a potent vasoconstrictor.[3][4] It contributes to the myogenic response and the autoregulation of renal blood flow (RBF).[5][6] This vasoconstrictive action is primarily mediated by the inhibition of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to membrane depolarization and calcium influx.[7][8]
Tubular Effects: Conversely, within the renal tubules, 20-HETE exhibits natriuretic properties, thereby promoting sodium and water excretion.[2][7] It inhibits sodium reabsorption in the proximal tubule and the thick ascending limb of the loop of Henle (TALH).[9][10] This is achieved by inhibiting key transport proteins, including the Na+/K+-ATPase and the Na+-K+-2Cl- cotransporter.[11][12]
Given these opposing roles, the modulation of 20-HETE levels through specific inhibitors presents a complex but promising therapeutic avenue for conditions such as hypertension and renal disease. This guide focuses on the foundational research that underpins our understanding of 20-HETE inhibition in the kidney.
Quantitative Data on 20-HETE Inhibition
The following tables summarize key quantitative findings from foundational research on 20-HETE inhibitors.
Table 1: Inhibitory Potency of 20-HETE Synthesis Inhibitors
| Inhibitor | Species | Preparation | IC50 Value | Reference |
| HET0016 (20-HETE inhibitor-2) | Human | Renal Microsomes | 8.9 ± 2.7 nM | [13] |
| HET0016 (this compound) | Rat | Renal Microsomes | 35.2 ± 4.4 nM | [13] |
| 17-Octadecynoic acid (17-ODYA) | Human | Renal Microsomes | 1.8 ± 0.8 µM | [13] |
| 1-Aminobenzotriazole (ABT) | Human | Renal Microsomes | 38.5 ± 14.9 µM | [13] |
Table 2: Effects of 20-HETE Inhibition on Renal Hemodynamics
| Inhibitor | Animal Model | Dosage/Concentration | Effect on Renal Blood Flow (RBF) | Effect on Autoregulation | Reference |
| 17-ODYA | Rat | 33 nmol/min (intrarenal infusion) | Increased cortical RBF by 12.6 ± 2.5% and papillary RBF by 26.5 ± 4.6% | Impaired | [6] |
| HET0016 | Rat | Not specified | Increased renal medullary perfusion | Not specified | [7] |
Table 3: Effects of 20-HETE Inhibition on Blood Pressure
| Inhibitor | Animal Model | Condition | Effect on Mean Arterial Pressure (MAP) | Reference |
| Unnamed 20-HETE inhibitor | Rat | Kidney medullary interstitial infusion | Rise from 115 mmHg to 142 mmHg | [12] |
| 20-HETE synthesis inhibitors | Spontaneously Hypertensive Rat (SHR) | Hypertension | Lowers blood pressure | [4][10] |
| Chronic 20-HETE blockade (ABT or HET0016) | Rat | High salt diet | Promotes salt-sensitive hypertension | [9] |
Signaling Pathways of 20-HETE in Renal Physiology
The physiological effects of 20-HETE are mediated through a series of complex signaling pathways that differ between the renal vasculature and the tubular system.
Vascular Signaling Pathway
In the vascular smooth muscle cells of the afferent arteriole, 20-HETE's vasoconstrictor effect is initiated by the inhibition of BKCa channels. This leads to a cascade of events culminating in vasoconstriction.
Caption: 20-HETE-mediated vasoconstriction in renal arterioles.
Tubular Signaling Pathway
In the proximal tubule and the thick ascending limb of Henle, 20-HETE inhibits sodium reabsorption through distinct signaling cascades.
Caption: 20-HETE-mediated natriuresis in renal tubules.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following outlines a generalized experimental workflow for studying the effects of 20-HETE inhibitors in a rat model.
Caption: Generalized in vivo experimental workflow.
In Vivo Assessment of Renal Hemodynamics in Rats
-
Animal Model: Male Sprague-Dawley or Spontaneously Hypertensive Rats (SHR) are commonly used. Animals are anesthetized (e.g., with pentobarbital sodium) and placed on a thermostatically controlled warming table to maintain body temperature.
-
Surgical Preparation:
-
A tracheotomy is performed to maintain a patent airway.
-
The femoral artery and vein are catheterized for continuous monitoring of mean arterial pressure (MAP) and for intravenous infusions, respectively.
-
A midline abdominal incision is made, and the left renal artery is isolated. A transit-time ultrasound flow probe is placed around the renal artery to measure renal blood flow (RBF).
-
A catheter is placed in the ureter for urine collection.
-
For direct renal interstitial infusion, a catheter can be implanted in the kidney.
-
-
Experimental Procedure:
-
After a stabilization period, baseline measurements of MAP, RBF, and urine flow are recorded.
-
The 20-HETE inhibitor (e.g., HET0016) or vehicle is infused, often directly into the renal artery to isolate its effects on the kidney.
-
Measurements are continuously recorded during and after the infusion period.
-
To assess autoregulation, renal perfusion pressure can be altered using an adjustable clamp on the aorta above the renal artery, and the corresponding changes in RBF are measured before and after inhibitor administration.[6]
-
-
Data Analysis: Changes in MAP, RBF, and renal vascular resistance (RVR = MAP/RBF) are calculated and compared between baseline and treatment periods using appropriate statistical tests.
In Vitro Measurement of 20-HETE Synthesis
-
Tissue Preparation:
-
Kidneys are harvested from rats and placed in ice-cold saline.
-
Renal microsomes are prepared by differential centrifugation. The renal cortex is homogenized, and the homogenate is centrifuged at low speed to remove debris, followed by high-speed ultracentrifugation to pellet the microsomal fraction.
-
-
Incubation:
-
Renal microsomes are incubated with radiolabeled [14C]arachidonic acid in the presence of NADPH (a necessary cofactor for CYP enzyme activity) and various concentrations of the 20-HETE inhibitor.
-
-
Metabolite Separation and Quantification:
-
The reaction is stopped, and the lipids are extracted.
-
The arachidonic acid metabolites are separated using reverse-phase high-performance liquid chromatography (HPLC).
-
The amount of radiolabeled 20-HETE produced is quantified using a radioactivity detector.
-
-
Data Analysis: The inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of 20-HETE formation against the logarithm of the inhibitor concentration.[13]
Conclusion and Future Directions
The foundational research on 20-HETE and its inhibitors has illuminated a complex and critical regulatory system within the kidney. The dual nature of 20-HETE's function—vasoconstriction in the microvasculature and natriuresis in the tubules—presents both challenges and opportunities for therapeutic development. Selective inhibition of 20-HETE synthesis or action in specific renal compartments could offer a novel approach to managing hypertension and protecting against renal injury.
Future research should focus on developing inhibitors with greater selectivity for specific CYP4A or CYP4F isoforms to dissect their individual contributions to renal physiology. Furthermore, elucidating the downstream signaling pathways of the recently identified 20-HETE receptor, GPR75, in different renal cell types will be crucial for a complete understanding of 20-HETE's role in the kidney.[14][15] Continued investigation into the long-term effects of 20-HETE inhibition on renal function and blood pressure will be essential for translating these foundational findings into clinical applications.
References
- 1. 20-HETE and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-HETE and blood pressure regulation: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P-450 4A isoform expression and 20-HETE synthesis in renal preglomerular arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of renal vascular 20-HETE production impairs autoregulation of renal blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of 20-HETE synthesis and action protects the kidney from ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 13. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conflicting roles of 20-HETE in hypertension and renal end organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Exploratory Studies of 20-HETE Inhibition in Oncology: A Technical Guide to HET0016
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eicosanoid 20-hydroxyeicosatetraenoic acid (20-HETE) has emerged as a critical signaling molecule implicated in the progression of various cancers.[1] Synthesized from arachidonic acid primarily by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, 20-HETE promotes tumor growth, angiogenesis, and metastasis.[1][2] Consequently, the inhibition of 20-HETE synthesis represents a promising therapeutic strategy in oncology. This technical guide focuses on the exploratory studies of HET0016, a potent and selective inhibitor of 20-HETE synthesis, in various cancer models. While the specific compound "20-HETE inhibitor-2" is not widely cited in scientific literature, HET0016 is a well-characterized inhibitor frequently used in cancer research and serves as a representative molecule for this class of inhibitors.
Data Presentation: In Vitro and In Vivo Efficacy of HET0016
The anti-cancer effects of HET0016 have been evaluated across a range of cancer cell lines and in vivo tumor models. The following tables summarize the quantitative data from these exploratory studies.
In Vitro Activity of HET0016
HET0016 demonstrates potent and selective inhibition of 20-HETE synthesis and exhibits cytotoxic effects against various cancer cell lines.
| Target | System | IC50 (nM) | Reference |
| 20-HETE Synthesis | Recombinant Human CYP4A1 | 17.7 | [3] |
| 20-HETE Synthesis | Recombinant Human CYP4A2 | 12.1 | [3] |
| 20-HETE Synthesis | Recombinant Human CYP4A3 | 20.6 | [3] |
| 20-HETE Synthesis | Human Renal Microsomes | 8.9 ± 2.7 | [4][5] |
| 20-HETE Synthesis | Rat Renal Microsomes | 35.2 ± 4.4 | [4] |
| Epoxyeicosatrienoic Acids (EETs) Synthesis | Rat Renal Microsomes | 2800 ± 300 | [4] |
| Cyclooxygenase (COX) Activity | Ram Seminal Vesicles | 2300 | [4][5] |
| CYP2C9 Activity | Human Liver Microsomes | 3300 | [4][5] |
| CYP2D6 Activity | Human Liver Microsomes | 83900 | [4][5] |
| CYP3A4 Activity | Human Liver Microsomes | 71000 | [4][5] |
| Cancer Cell Line | Cancer Type | Assay | Effect of HET0016 (10 µM) | Reference |
| 786-O | Renal Cell Carcinoma | Cell Proliferation | 66% reduction in proliferation | [6] |
| 769-P | Renal Cell Carcinoma | Cell Proliferation | 40% reduction in proliferation | [6] |
| LNCaP | Prostate Cancer (Androgen-Sensitive) | Cell Viability | 49-64% reduction in viability | [7][8] |
| LNCaP | Prostate Cancer (Androgen-Sensitive) | Apoptosis | Significant increase in apoptosis | [7][8] |
| PC-3 | Prostate Cancer (Androgen-Insensitive) | Cell Viability | No significant effect | [7] |
| GL261 | Glioblastoma | Cell Proliferation | Inhibition of proliferation | [9] |
In Vivo Efficacy of HET0016
Preclinical studies in animal models have demonstrated the anti-tumor activity of HET0016.
| Cancer Model | Animal Model | HET0016 Dosage | Key Findings | Reference |
| Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | Nude Mice | 10 mg/kg/day (i.p.) for 3-4 weeks | Significantly inhibited tumor growth at all time points. | |
| Glioblastoma (GL261 Syngeneic Model) | Rats | IV administration | Tumor volume reduced to 54.33 ± 12.37 mm³ vs. 131.70 ± 19.45 mm³ in vehicle-treated animals. | [9] |
| Glioblastoma (Patient-Derived Xenograft GBM811) | Rats | Combination with radiation and temozolomide | Prolonged survival to 26 weeks. | [9] |
| Renal Cell Carcinoma (786-O Xenograft) | Athymic Nude Mice | 10 mg/kg/day (s.c.) | A 20-HETE antagonist, WIT002, reduced tumor growth by 84%. | [6] |
| Prostate Cancer (LAPC-4 Xenograft) | SCID Mice | Not specified | Combined with quercetin, inhibited tumor growth by up to 45%. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments involving HET0016.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
-
Cell Seeding:
-
Culture cancer cells in appropriate media and conditions.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of HET0016 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of HET0016 in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of HET0016. Include a vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the HET0016 concentration to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of HET0016 in a mouse xenograft model.
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture when they are in the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.
-
For subcutaneous injection, mix the cell suspension with an equal volume of Matrigel.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare HET0016 for in vivo administration. For intraperitoneal (i.p.) injection, HET0016 can be dissolved in a vehicle such as a mixture of DMSO and corn oil. For intravenous (i.v.) administration, a formulation with HPßCD may be used to improve solubility.[9]
-
Administer the specified dose of HET0016 (e.g., 10 mg/kg) to the treatment group according to the planned schedule (e.g., daily, 5 days a week).
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the role of 20-HETE and the effects of its inhibition.
20-HETE Signaling Pathway in Cancer
20-HETE has been shown to activate several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The inhibition of 20-HETE synthesis by HET0016 disrupts these pro-tumorigenic signals.
Caption: 20-HETE signaling cascade in cancer cells.
Experimental Workflow for In Vitro Drug Screening
A typical workflow for screening the efficacy of an inhibitor like HET0016 against cancer cells in vitro is depicted below.
Caption: Workflow for in vitro screening of HET0016.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates the key steps in an in vivo study to assess the anti-tumor efficacy of HET0016.
Caption: Workflow for an in vivo xenograft study of HET0016.
Conclusion
The selective inhibition of 20-HETE synthesis with compounds like HET0016 presents a compelling strategy for anti-cancer therapy. The data from exploratory studies in various cancer models demonstrate its potential to inhibit tumor growth and interfere with key pro-tumorigenic signaling pathways. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development in this promising area of oncology. Future investigations should focus on expanding the evaluation of HET0016 in a broader range of cancer types, exploring combination therapies, and ultimately translating these preclinical findings into clinical applications.
References
- 1. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in the tumor microenvironment and outcome for TME-targeting therapy in glioblastoma: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of 20-Hydroxyeicosatetraenoic Acid (20-HETE) in Androgen-Mediated Cell Viability in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of 20-Hydroxyeicosatetraenoic Acid (20-HETE) in Androgen-Mediated Cell Viability in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous Formulation of HET0016 Decreased Human Glioblastoma Growth and Implicated Survival Benefit in Rat Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced inhibition of prostate cancer xenograft tumor growth by combining quercetin and green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Core Properties of Novel 20-HETE Inhibitors
This technical guide provides an in-depth overview of the basic properties of novel inhibitors of 20-hydroxyeicosatetraenoic acid (20-HETE), a critical signaling molecule in vascular physiology and various pathological states. While specific data for a "compound-2" is not publicly available, this document will use HET0016, a well-characterized and highly selective 20-HETE synthesis inhibitor, as a representative example to illustrate the core concepts, experimental evaluation, and therapeutic potential of this class of compounds. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction to 20-HETE and its Significance
20-HETE is a bioactive lipid metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] It plays a crucial role in the regulation of vascular tone, renal function, and angiogenesis.[3][4] Dysregulation of 20-HETE production is implicated in the pathophysiology of hypertension, stroke, kidney disease, and cancer.[5][6][7] Consequently, the development of potent and selective 20-HETE inhibitors presents a promising therapeutic strategy for these conditions.
Mechanism of Action of 20-HETE Synthesis Inhibitors
Novel 20-HETE inhibitors, such as HET0016, primarily act by selectively inhibiting the CYP4A and CYP4F enzymes responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.[2][8] By blocking this enzymatic conversion, these inhibitors reduce the endogenous levels of 20-HETE, thereby mitigating its downstream physiological and pathological effects.
Basic Properties of Novel 20-HETE Inhibitors: A Profile of HET0016
HET0016, or N-hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine, serves as an excellent model for understanding the properties of novel 20-HETE inhibitors.[8]
Potency and Selectivity
A key characteristic of a novel inhibitor is its high potency and selectivity for the target enzymes. HET0016 has been shown to be a potent inhibitor of 20-HETE formation with a high degree of selectivity over other CYP enzymes that metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs).[8]
| Inhibitor | Target Microsomes | IC50 (nM) | Reference |
| HET0016 | Rat Renal | 35.2 | [8] |
| HET0016 | Human Kidney | 8.9 | [8] |
| 17-ODYA | Rat Renal | >5000 | [8] |
| ABT | Rat Renal | >5000 | [8] |
In Vivo Efficacy
The efficacy of 20-HETE inhibitors is demonstrated by their ability to modulate physiological responses in vivo. For instance, HET0016 has been shown to reduce brain damage in animal models of stroke and attenuate androgen-induced hypertension.[9][10]
| Study Focus | Animal Model | Key Finding | Reference |
| Thromboembolic Stroke | Rat | HET0016 administration reduced brain damage. | [9] |
| Androgen-Induced Hypertension | Rat | Co-administration of HET0016 markedly reduced the hypertensive effects of dihydrotestosterone (DHT). | [10] |
| Intracerebral Hemorrhage | Mouse | HET0016 reduced brain lesion volume and neurological deficits. | [11] |
Key Signaling Pathways Modulated by 20-HETE Inhibitors
By reducing 20-HETE levels, these inhibitors impact several critical signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Synthesis of 20-HETE and the inhibitory action of HET0016.
Caption: 20-HETE-mediated signaling leading to vasoconstriction.
Caption: Pathway of 20-HETE-induced reactive oxygen species (ROS) production and endothelial dysfunction.
Experimental Protocols for Characterization of 20-HETE Inhibitors
The evaluation of novel 20-HETE inhibitors involves a series of in vitro and in vivo experiments.
In Vitro Microsomal Assay for 20-HETE Synthesis Inhibition
This assay determines the potency and selectivity of an inhibitor on the enzymatic activity of CYP4A/4F.
Objective: To measure the IC50 value of the test compound for the inhibition of 20-HETE synthesis.
Materials:
-
Liver or kidney microsomes (human or rat)
-
Arachidonic acid (substrate)
-
NADPH (cofactor)
-
Test inhibitor (e.g., HET0016)
-
Potassium phosphate buffer (pH 7.4)
-
2 N HCl (to stop the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate microsomes (0.1 to 0.5 mg of protein) with arachidonic acid (100 µmol/L) and various concentrations of the test inhibitor or vehicle control in potassium phosphate buffer for 5 minutes at 37°C.[12]
-
Initiate the reaction by adding 1 mmol/L of NADPH.[12]
-
Incubate the reaction mixture for a defined period (e.g., 8 to 40 minutes) at 37°C.[12]
-
Terminate the reaction by adding 20 µL of 2 N HCl.[12]
-
Extract the metabolites and analyze the formation of 20-HETE using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
References
- 1. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. 20-HETE synthesis inhibition promotes cerebral protection after intracerebral hemorrhage without inhibiting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
The Pharmacology of 20-HETE Synthesis Inhibitors: A Technical Guide
An In-depth Examination of HET0016 as a Core Case Study
This technical guide provides a comprehensive overview of the pharmacology of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis inhibitors, with a particular focus on the well-characterized and selective compound, N-Hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine (HET0016). 20-HETE is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1][2] It is a potent regulator of vascular tone, renal function, and cellular proliferation, making it a significant target in various pathological conditions including hypertension, stroke, and cancer.[1][2][3][4] Inhibitors of 20-HETE synthesis are therefore valuable tools for both research and potential therapeutic development.
Mechanism of Action and Potency of 20-HETE Inhibitors
The primary mechanism of action for inhibitors like HET0016 is the direct and selective inhibition of the CYP4A and CYP4F enzymes responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.[2][5] This selectivity is crucial for minimizing off-target effects, particularly on other CYP enzymes or pathways like cyclooxygenase (COX).
Quantitative Inhibitory Activity
The potency and selectivity of HET0016 have been quantified in various in vitro systems. The compound is notably more potent than other known inhibitors of this pathway, such as 17-octadecynoic acid (17-ODYA).[5] The following tables summarize the key inhibitory concentrations (IC50) for HET0016.
Table 1: Potency of HET0016 in Inhibiting 20-HETE Formation
| Biological System | Species | IC50 Value (nM) | Citation(s) |
|---|---|---|---|
| Renal Microsomes | Rat | 35.2 ± 4.4 | [5] |
| Renal Microsomes | Human | 8.9 ± 2.7 |[5] |
Table 2: Selectivity Profile of HET0016
| Target Pathway/Enzyme | IC50 Value (nM) | Fold Selectivity (vs. 20-HETE formation) | Citation(s) |
|---|---|---|---|
| Epoxyeicosatrienoic Acids (EETs) Formation | 2800 ± 300 | ~80x (vs. rat renal) | [5] |
| Cyclooxygenase (COX) Activity | 2300 | ~65x (vs. rat renal) | [5] |
| CYP2C9 | 3300 | ~94x (vs. rat renal) | [5] |
| CYP3A4 | 71,000 | ~2017x (vs. rat renal) | [5] |
| CYP2D6 | 83,900 | ~2384x (vs. rat renal) |[5] |
Core Signaling Pathways Modulated by 20-HETE
20-HETE exerts its biological effects through a complex network of signaling pathways. By inhibiting its synthesis, compounds like HET0016 can effectively modulate these downstream events. The primary receptor for 20-HETE has been identified as the G protein-coupled receptor GPR75, which activates Gαq/11 signaling.[6]
Vascular Smooth Muscle and Endothelial Cell Signaling
In the vasculature, 20-HETE is a potent vasoconstrictor and plays a role in endothelial dysfunction.[1][4] It activates multiple kinases, including Protein Kinase C (PKC), mitogen-activated protein kinases (MAPK), and Rho kinase, leading to increased intracellular calcium and vasoconstriction.[1][7] In endothelial cells, 20-HETE can uncouple endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide (NO) bioavailability and increased oxidative stress.[4][8]
References
- 1. 20-HETE and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 20-HETE Inhibitor-2 (HET0016) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] It is a potent signaling molecule involved in the regulation of vascular tone, angiogenesis, inflammation, and cell proliferation.[3][4] Dysregulation of 20-HETE production is implicated in various pathologies, including hypertension, stroke, and cancer.[2][5]
This document provides detailed application notes and experimental protocols for the use of 20-HETE inhibitor-2, with a specific focus on HET0016 (N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine), a potent and selective inhibitor of 20-HETE synthesis.[1][5] HET0016 is a valuable tool for investigating the cellular functions of 20-HETE and for preclinical evaluation of 20-HETE inhibition as a therapeutic strategy.
Mechanism of Action
HET0016 is a non-competitive and irreversible inhibitor of CYP4A enzymes, which are responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.[6] It exhibits high selectivity for 20-HETE synthesis over the formation of other arachidonic acid metabolites like epoxyeicosatrienoic acids (EETs).[1][5] By blocking the production of 20-HETE, HET0016 allows for the elucidation of 20-HETE-dependent signaling pathways and cellular responses.
Quantitative Data Summary
The following tables summarize the inhibitory potency of HET0016 against various enzymes.
Table 1: IC50 Values of HET0016 for 20-HETE Synthesis
| Enzyme Source | Target Enzyme(s) | IC50 Value (nM) | Reference |
| Recombinant Rat CYP4A1 | CYP4A1 | 17.7 | [3][6] |
| Recombinant Rat CYP4A2 | CYP4A2 | 12.1 | [3][6] |
| Recombinant Rat CYP4A3 | CYP4A3 | 20.6 | [3][6] |
| Rat Renal Microsomes | CYP4A family | 35 ± 4 | [1][5] |
| Human Renal Microsomes | CYP4A11, CYP4F2 | 8.9 ± 2.7 | [1][5] |
Table 2: Selectivity of HET0016
| Inhibited Process/Enzyme | IC50 Value (nM) | Fold Selectivity (vs. Human Renal 20-HETE Synthesis) | Reference |
| Epoxyeicosatrienoic acid (EET) formation (Rat Renal Microsomes) | 2800 ± 300 | ~315x | [1][5] |
| Cyclooxygenase (COX) Activity | 2300 | ~258x | [1][5] |
| Human CYP2C9 | 3300 | ~371x | [1][5] |
| Human CYP2D6 | 83900 | ~9427x | [1][5] |
| Human CYP3A4 | 71000 | ~7978x | [1][5] |
Experimental Protocols
General Guidelines for HET0016 Use in Cell Culture
-
Solubility and Stock Solution Preparation: HET0016 has poor aqueous solubility. For in vitro studies, it is typically dissolved in an organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). Further dilutions should be made in the appropriate cell culture medium to achieve the final desired concentration. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Concentration Range: The effective concentration of HET0016 can vary depending on the cell type and the specific biological question being addressed. Based on published studies, a concentration range of 0.1 µM to 10 µM is commonly used for cell-based assays.[7] Pilot experiments are recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Controls: Always include appropriate controls in your experiments:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve HET0016.
-
Untreated Control: Cells cultured in medium without any treatment.
-
Positive Control (Optional): If applicable, a known activator or inhibitor of the pathway of interest.
-
Protocol 1: Cell Viability/Proliferation Assay (WST-1 or MTT Assay)
This protocol describes a general procedure to assess the effect of HET0016 on cell viability and proliferation using a tetrazolium-based colorimetric assay.
Materials:
-
HET0016
-
DMSO (for stock solution)
-
Appropriate cell line (e.g., LNCaP prostate cancer cells)[7]
-
Complete cell culture medium
-
96-well cell culture plates
-
WST-1 or MTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
HET0016 Treatment:
-
Prepare serial dilutions of HET0016 in complete culture medium from your stock solution. A typical concentration range to test is 0.1, 1, and 10 µM.[7]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest HET0016 concentration).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of HET0016 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
-
WST-1 or MTT Assay:
-
For WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the concentration of HET0016 to generate a dose-response curve.
-
Protocol 2: Apoptosis Assay (TUNEL Staining)
This protocol provides a general workflow for detecting apoptosis induced by HET0016 using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Materials:
-
HET0016
-
Appropriate cell line (e.g., H9c2 cardiomyocytes)[8]
-
Cell culture plates or chamber slides
-
TUNEL assay kit (commercially available)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on chamber slides or in culture plates at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of HET0016 (e.g., 2 µM) and a vehicle control for a specified period (e.g., 24 hours).[8]
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a freshly prepared 4% paraformaldehyde solution for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) for 2-5 minutes on ice.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.
-
-
Nuclear Counterstaining and Imaging:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show green or red fluorescence (depending on the kit), while all nuclei will be stained blue with DAPI.
-
-
Data Analysis:
-
Count the number of TUNEL-positive cells and the total number of cells (DAPI-stained nuclei) in several random fields of view.
-
Calculate the percentage of apoptotic cells (Apoptotic Index) = (Number of TUNEL-positive cells / Total number of cells) x 100.
-
Signaling Pathways and Experimental Workflows
20-HETE Signaling Pathway
Caption: Simplified 20-HETE signaling pathway.
General Experimental Workflow for Studying HET0016 Effects
Caption: Generalized workflow for in vitro HET0016 experiments.
Conclusion
HET0016 is a powerful research tool for investigating the roles of 20-HETE in cellular physiology and pathology. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at understanding the effects of 20-HETE inhibition in various cell culture models. Careful optimization of experimental conditions, including cell type, HET0016 concentration, and treatment duration, is crucial for obtaining reliable and reproducible results.
References
- 1. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (HET0016), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of 20-Hydroxyeicosatetraenoic Acid (20-HETE) in Androgen-Mediated Cell Viability in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Administration of 20-HETE Inhibitors in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of 20-HETE (20-hydroxyeicosatetraenoic acid) inhibitors in rodent models. It is intended to guide researchers in designing and executing experiments to investigate the physiological and pathophysiological roles of 20-HETE.
Introduction
20-HETE is a biologically active metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes of the 4A and 4F families.[1] It is a potent vasoconstrictor and plays a crucial role in the regulation of vascular tone, renal function, and blood pressure.[1][2][3] Dysregulation of 20-HETE production has been implicated in various cardiovascular diseases, including hypertension, stroke, and myocardial infarction.[3] The use of specific inhibitors of 20-HETE synthesis allows for the elucidation of its functions and the evaluation of its potential as a therapeutic target.
One of the most commonly used and specific inhibitors of 20-HETE synthesis is N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine, also known as HET0016.[4] This compound selectively inhibits the ω-hydroxylase activity of CYP4A enzymes, thereby reducing the production of 20-HETE.[4]
Signaling Pathways and Mechanisms of Action
20-HETE exerts its effects through various signaling pathways, primarily in vascular smooth muscle cells (VSMCs) and endothelial cells.
-
Vasoconstriction: In VSMCs, 20-HETE promotes vasoconstriction by inhibiting the large-conductance calcium-activated potassium (BKCa) channels, leading to membrane depolarization and increased calcium influx through L-type calcium channels.[5][6][7] It also activates protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and Rho-kinase, further sensitizing the contractile apparatus to calcium.[1][5][6]
-
Endothelial Dysfunction: 20-HETE can contribute to endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide (NO) bioavailability and increased production of superoxide.[8]
-
Interaction with the Renin-Angiotensin System (RAS): 20-HETE has a complex interaction with the RAS. It can be stimulated by angiotensin II (Ang II) and, in turn, can increase the expression of angiotensin-converting enzyme (ACE), creating a potential feed-forward loop that contributes to hypertension.[6][9]
Below is a diagram illustrating the key signaling pathways influenced by 20-HETE.
Figure 1: 20-HETE Signaling Pathways
Experimental Protocols
The following protocols are compiled from various studies and provide a general framework for the in vivo administration of 20-HETE inhibitors in rodent models.
This protocol is applicable to various models of hypertension and other cardiovascular diseases.
Materials:
-
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine (HET0016)
-
Vehicle: 45% (2-hydroxypropyl)-β-cyclodextrin in saline[4] or other suitable solvent.
-
Sprague-Dawley, Wistar-Kyoto, or spontaneously hypertensive rats (SHR)
-
Standard laboratory equipment for intraperitoneal (IP) or intravenous (IV) injections.
Procedure:
-
Preparation of HET0016 Solution:
-
Animal Handling and Acclimatization:
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
-
Administration:
-
Intraperitoneal (IP) Injection: This is a common and effective route of administration. Inject the HET0016 solution into the lower abdominal quadrant, avoiding the cecum and bladder.
-
Intravenous (IV) Injection: For more rapid effects, administer the solution via a tail vein or other accessible vessel. This route may require anesthesia and more technical skill.
-
Oral Gavage: While less common in the cited literature for HET0016, this route can be used if required by the experimental design.
-
Frequency: The frequency of administration will depend on the experimental goals. For acute studies, a single injection may be sufficient.[4] For chronic studies, daily injections may be necessary.[10]
-
-
Monitoring and Data Collection:
-
Monitor the animals for any adverse effects.
-
Collect relevant physiological data, such as blood pressure (using tail-cuff or telemetry), heart rate, and renal blood flow.
-
At the end of the experiment, collect tissue samples (e.g., kidney, brain, aorta) for analysis of 20-HETE levels, gene expression, and protein expression.
-
This protocol details the use of a water-soluble 20-HETE receptor antagonist, N-disodium succinate-20-hydroxyeicosa-6(Z),15(Z)-diencarboxamide (AAA).
Materials:
-
AAA (20-HETE receptor antagonist)
-
Drinking water
-
Genetically modified mice (e.g., Myh11-4a12) or wild-type mice
-
Metabolic cages for monitoring water intake.
Procedure:
-
Preparation of AAA Solution:
-
Dissolve AAA in the drinking water to achieve a target dose of 10 mg/kg/day.[5] The concentration will need to be adjusted based on the average daily water consumption of the mice.
-
-
Animal Housing and Treatment:
-
House the mice individually or in small groups.
-
Provide the AAA-containing drinking water as the sole source of hydration for the duration of the treatment period (e.g., 12 days).[5]
-
A control group should receive regular drinking water.
-
-
Data Collection:
-
Measure daily water intake to ensure accurate dosing.
-
Monitor blood pressure using appropriate methods for mice.
-
At the end of the study, collect tissues for molecular and histological analysis.
-
The following diagram illustrates a general experimental workflow for in vivo studies with 20-HETE inhibitors.
References
- 1. ahajournals.org [ahajournals.org]
- 2. 20-HETE and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Administration of a 20-HETE synthesis inhibitor improves outcome in a rat model of pediatric traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of 20-HETE Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Smooth Muscle-Specific Overexpression of CYP4A12-20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 20-HETE and Blood Pressure Regulation: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of 20-hydroxyeicosatetraenoic acid lowers blood pressure in a rat model of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 20-HETE Inhibitor IC50 in Renal Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a 20-HETE inhibitor in renal microsomes. This information is crucial for the characterization of novel therapeutic agents targeting the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a significant signaling molecule in renal function and pathology.
Introduction
20-HETE is a cytochrome P450 (CYP) enzyme-derived metabolite of arachidonic acid.[1][2] In the kidney, it is primarily synthesized by CYP4A and CYP4F isoforms and plays a critical role in the regulation of renal blood flow, tubular transport, and blood pressure.[1][3] Dysregulation of 20-HETE production is implicated in various renal diseases, making its synthesis pathway a key target for drug development. This document outlines the necessary protocols to assess the potency of inhibitors targeting 20-HETE synthesis in a relevant in vitro system using renal microsomes.
Data Presentation
The following table summarizes the IC50 values for a known 20-HETE synthesis inhibitor, HET0016, providing a benchmark for new compounds.
| Inhibitor | Species | Microsomal Source | Target Enzyme/Pathway | IC50 (nM) | Reference |
| HET0016 | Rat | Renal | 20-HETE Synthesis (CYP4A) | 35 ± 4 | [2][4] |
| HET0016 | Human | Renal | 20-HETE Synthesis (CYP4A) | 8.9 ± 2.7 | [2][4] |
| HET0016 | Rat | Renal | Epoxyeicosatrienoic Acid (EET) Synthesis | 2800 ± 300 | [2][4] |
| HET0016 | Human | - | CYP2C9 | 3300 | [4] |
| HET0016 | Human | - | CYP2D6 | 83900 | [4] |
| HET0016 | Human | - | CYP3A4 | 71000 | [4] |
| HET0016 | - | - | Cyclooxygenase (COX) | 2300 | [4] |
Signaling Pathway
References
Application of 20-HETE Inhibitor-2 in Hypertension Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, plays a multifaceted role in the regulation of blood pressure. In the vasculature, it is a potent vasoconstrictor and contributes to endothelial dysfunction and inflammation, thereby promoting hypertension. Conversely, in the kidney, 20-HETE can promote sodium and water excretion, which tends to lower blood pressure. The pro-hypertensive effects of 20-HETE are mediated, in part, through its interaction with the G-protein coupled receptor GPR75. This signaling axis represents a promising therapeutic target for the management of hypertension.
This document provides detailed application notes and experimental protocols for the use of 20-HETE inhibitors, specifically focusing on HET0016 (also referred to as 20-HETE inhibitor-2), in pre-clinical hypertension research.
Data Presentation
The following tables summarize the quantitative effects of this compound (HET0016) in various animal models of hypertension.
Table 1: Effect of HET0016 on Systolic Blood Pressure (SBP) in Animal Models of Hypertension
| Animal Model | Treatment Group | Dose and Duration | Baseline SBP (mmHg) | Post-treatment SBP (mmHg) | Percentage Reduction in BP Increase | Reference |
| Spontaneously Hypertensive Rat (SHR) | Vehicle | - | - | - | - | |
| Spontaneously Hypertensive Rat (SHR) | HET0016 | 10 mg/kg/day, i.p., 5 days | - | Significantly reduced vs. vehicle | - | |
| Reduced Uterine Perfusion Pressure (RUPP) Rat | Normal Pregnant (NP) | Vehicle | 104 ± 2 | - | - | |
| Reduced Uterine Perfusion Pressure (RUPP) Rat | RUPP + Vehicle | - | - | 122 ± 3 | - | |
| Reduced Uterine Perfusion Pressure (RUPP) Rat | RUPP + HET0016 | 1 mg/kg/day, daily | - | 110 ± 2 | ~50% | |
| Cyp1a1-Ren-2 Transgenic Rat (Ang II-dependent hypertension) | I3C-induced (untreated) | - | - | 199 ± 3 (final) | - | |
| Cyp1a1-Ren-2 Transgenic Rat (Ang II-dependent hypertension) | I3C-induced + 20-HETE antagonist | - | - | 161 ± 3 (final) | Attenuated by ~30 mmHg | |
| Cyp1a1-Ren-2 Transgenic Rat (Ang II-dependent hypertension) | Established Hypertension (untreated) | - | 188 ± 4 | 204 ± 3 (final) | - | |
| Cyp1a1-Ren-2 Transgenic Rat (Ang II-dependent hypertension) | Established Hypertension + 20-HETE antagonist | - | - | 158 ± 2 (final) | Reversed by ~46 mmHg |
Table 2: Effect of HET0016 on 20-HETE Levels
| Animal Model/System | Treatment Group | Dose | Effect on 20-HETE Levels | Reference |
| Rat Renal Microsomes | HET0016 | IC50: 35.2 nM | Potent inhibition of 20-HETE formation | |
| Human Renal Microsomes | HET0016 | IC50: 8.9 nM | Potent inhibition of 20-HETE formation | |
| Rats on High Salt Diet | HET0016 | 10 mg/kg/day | ~90% inhibition of renal 20-HETE formation | |
| Rats on High Salt Diet | HET0016 | 10 mg/kg/day | 85% reduction in 20-HETE excretion | |
| Reduced Uterine Perfusion Pressure (RUPP) Rat | RUPP + HET0016 | 1 mg/kg/day | Significantly reduced plasma 20-HETE | |
| Ischemia/Reperfusion in Rat Kidney | HET0016 | 50 µg intra-arterial | Significantly reduced I/R-induced 20-HETE overproduction |
Experimental Protocols
Protocol 1: Induction of Hypertension in a Rat Model and Administration of this compound (HET0016)
Objective: To evaluate the effect of HET0016 on blood pressure in a hypertensive rat model. This protocol is adapted from studies using Spontaneously Hypertensive Rats (SHR).
Materials:
-
12-week-old male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats.
-
HET0016 (N-hydroxy-N′-(4-butyl-2-methylphenyl)formamidine).
-
Vehicle solution (e.g., 10% lecithin solution).
-
Apparatus for intraperitoneal (i.p.) injections.
-
Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff plethysmography).
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure for all rats for 3-5 consecutive days to obtain a stable reading.
-
Animal Grouping: Divide the SHR and WKY rats into two groups each: a vehicle-treated group and a HET0016-treated group.
-
Drug Preparation: Prepare a stock solution of HET0016 in the vehicle. For a dose of 10 mg/kg, the concentration of the stock solution will depend on the average weight of the rats and the injection volume.
-
Drug Administration: Administer HET0016 (10 mg/kg) or vehicle intraperitoneally once daily for a period of 5 days.
-
Blood Pressure Monitoring: Measure blood pressure daily throughout the treatment period.
-
Data Analysis: Compare the blood pressure readings between the vehicle-treated and HET0016-treated groups in both SHR and WKY rats.
Protocol 2: Measurement of 20-HETE Levels in Plasma and Kidney Tissue
Objective: To quantify the levels of 20-HETE in biological samples following treatment with an inhibitor.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA).
-
Centrifuge.
-
Kidney tissue from experimental animals.
-
Homogenization buffer.
-
Tissue homogenizer.
-
Solid-phase extraction (SPE) cartridges.
-
LC-MS/MS system or 20-HETE ELISA kit.
Procedure:
-
Sample Collection:
-
Plasma: Collect blood from the animals into tubes containing an anticoagulant. Centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Kidney Tissue: Euthanize the animal and perfuse the kidneys with ice-cold saline to remove blood. Excise the kidneys, snap-freeze them in liquid nitrogen, and store them at -80°C.
-
-
Sample Preparation:
-
Plasma: Thaw the plasma samples on ice. Perform solid-phase extraction to purify and concentrate the eicosanoids.
-
Kidney Tissue: Homogenize the kidney tissue in an appropriate buffer. Centrifuge the homogenate to pellet cellular debris. Use the supernatant for solid-phase extraction.
-
-
Quantification:
-
LC-MS/MS: This is the gold standard for accurate quantification. Develop a method using a suitable column and mobile phase to separate 20-HETE from other eicosanoids. Use a stable isotope-labeled internal standard for accurate quantification.
-
ELISA: Alternatively, use a commercially available 20-HETE ELISA kit. Follow the manufacturer's instructions for the assay.
-
-
Data Analysis: Calculate the concentration of 20-HETE in the samples and normalize to the amount of protein (for tissue) or volume (for plasma).
Signaling Pathways and Experimental Workflows
20-HETE Signaling Pathway in Vascular Endothelial Cells
Caption: 20-HETE signaling via GPR75 in endothelial cells.
Experimental Workflow for Evaluating a 20-HETE Inhibitor in a Hypertension Model
Caption: Workflow for in vivo testing of 20-HETE inhibitors.
Application Notes and Protocols for Studying Angiogenesis with 20-HETE Inhibitor-2 (HET0016)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 20-HETE inhibitor-2, also known as HET0016, as a tool to investigate the role of 20-hydroxyeicosatetraenoic acid (20-HETE) in angiogenesis. This document includes detailed protocols for key in vitro and in vivo angiogenesis assays, quantitative data from relevant studies, and diagrams of the associated signaling pathways.
Introduction to 20-HETE and Angiogenesis
20-HETE, a metabolite of arachidonic acid produced by cytochrome P450 (CYP) 4A and 4F enzymes, is a critical signaling molecule in the vasculature.[1] Accumulating evidence demonstrates that 20-HETE is a potent pro-angiogenic factor, stimulating endothelial cell proliferation, migration, survival, and the formation of capillary-like structures.[1][2][3] It exerts its effects through complex signaling networks, notably involving the hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF) pathways.[2][3] 20-HETE can function both upstream and downstream of VEGF, indicating a positive feedback loop that amplifies the angiogenic response.[2][4]
This compound (HET0016) is a highly potent and selective inhibitor of 20-HETE synthesis.[5][6] Its high selectivity makes it an invaluable tool for elucidating the specific contribution of the 20-HETE pathway to angiogenesis in both physiological and pathological contexts, such as tumor growth and ischemia.[3][7]
Signaling Pathways
The pro-angiogenic actions of 20-HETE are mediated through a network of signaling pathways, primarily converging on the activation of VEGF and its receptor, VEGFR2.
Quantitative Data on the Effects of this compound (HET0016)
The inhibitory effects of HET0016 on various aspects of angiogenesis have been quantified in several studies. The following tables summarize these findings.
Table 1: In Vitro Inhibition of Angiogenesis by HET0016
| Assay | Cell Type | Stimulus | HET0016 Concentration | Observed Effect | Reference |
| Endothelial Cell Proliferation | HUVECs | VEGF | 10 µM | Abolished mitogenic response | [3] |
| Cancer Cell Treatment | MDA-MB-231 | - | 10 µM | Reduced expression of pro-angiogenic factors | [7] |
| 20-HETE Synthesis Inhibition | Rat Renal Microsomes | - | IC₅₀: 35 nM | Inhibition of 20-HETE formation | [5][6] |
| 20-HETE Synthesis Inhibition | Human Renal Microsomes | - | IC₅₀: 8.9 nM | Inhibition of 20-HETE formation | [5][6] |
Table 2: In Vivo Inhibition of Angiogenesis by HET0016
| Assay | Animal Model | Stimulus | HET0016 Dose | Observed Effect | Reference |
| Corneal Angiogenesis | Rat | U251 Glioblastoma Cells | 20 µg (in pellet) | 70% reduction in angiogenic response | [3] |
| Corneal Angiogenesis | Rat | VEGF | 20 µg (in pellet) | Vascular area reduced from 125,910 to 6,200 pixels | [4] |
| Tumor Xenograft | Mouse | MDA-MB-231 Cells | 10 mg/kg (IP) | Significantly inhibited tumor growth | [7] |
Experimental Protocols
The following are detailed protocols for commonly used angiogenesis assays, adapted for the use of this compound (HET0016).
In Vitro Endothelial Cell Proliferation Assay
This assay measures the effect of HET0016 on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basal Medium (e.g., M199) with 1% FBS
-
This compound (HET0016)
-
Angiogenic stimulus (e.g., VEGF, 20 ng/mL)
-
96-well tissue culture plates
-
Proliferation assay reagent (e.g., MTT, BrdU kit)
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and allow them to adhere overnight.
-
Aspirate the medium and replace it with basal medium containing 1% FBS. Incubate for 24 hours to synchronize the cells.
-
Prepare treatment solutions in basal medium:
-
Vehicle control (e.g., DMSO)
-
Angiogenic stimulus (e.g., VEGF)
-
HET0016 at various concentrations (e.g., 1, 5, 10 µM)
-
HET0016 in combination with the angiogenic stimulus
-
-
Add the treatment solutions to the respective wells and incubate for 24-48 hours.
-
Assess cell proliferation using a preferred method (e.g., add MTT reagent and measure absorbance at 570 nm).
-
Normalize the data to the vehicle control and calculate the percentage of inhibition.
In Vitro Tube Formation Assay
This assay evaluates the ability of HET0016 to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Materials:
-
HUVECs
-
Basement Membrane Extract (e.g., Matrigel)
-
96-well tissue culture plates
-
This compound (HET0016)
-
Calcein AM (for visualization)
Protocol:
-
Thaw the Basement Membrane Extract on ice and coat the wells of a pre-chilled 96-well plate with 50 µL per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Resuspend HUVECs in basal medium containing the desired concentrations of HET0016 (e.g., 1-10 µM) and/or an angiogenic stimulus.
-
Seed the cells onto the solidified gel at a density of 1-2 x 10⁴ cells per well.
-
Incubate at 37°C for 6-18 hours.
-
Visualize the tube network using a phase-contrast microscope. For enhanced visualization, cells can be pre-labeled with Calcein AM.
-
Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Matrigel Plug Assay
This assay assesses the effect of HET0016 on angiogenesis in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (growth factor reduced)
-
Angiogenic factors (e.g., bFGF, VEGF)
-
This compound (HET0016)
-
Heparin
-
Drabkin's reagent kit
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Thaw Matrigel on ice.
-
On ice, mix Matrigel with heparin (10 units/mL), an angiogenic stimulus (e.g., bFGF at 150 ng/mL), and either vehicle or HET0016.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
To quantify angiogenesis, either:
-
Homogenize the plugs and measure hemoglobin content using Drabkin's reagent, which correlates with the extent of vascularization.
-
Fix the plugs in formalin, embed in paraffin, and perform immunohistochemistry with an endothelial cell marker like CD31 to visualize and quantify microvessel density.
-
Conclusion
20-HETE is a significant contributor to angiogenic processes. The selective inhibitor, HET0016, serves as a powerful tool for dissecting the role of the CYP4A/4F-20-HETE pathway in angiogenesis. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding and potentially targeting this pathway in various physiological and pathological conditions.
References
- 1. 20-HETE Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promocell.com [promocell.com]
- 3. Inhibitors of Cytochrome P450 4A Suppress Angiogenic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HET0016, a Selective Inhibitor of 20-HETE Synthesis, Decreases Pro-Angiogenic Factors and Inhibits Growth of Triple Negative Breast Cancer in Mice | PLOS One [journals.plos.org]
Application Notes and Protocols: Assessing the Effects of 20-HETE Inhibitor-2 on Vascular Tone
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent vasoactive eicosanoid that plays a critical role in the regulation of vascular tone and blood pressure. It is a product of arachidonic acid metabolism by cytochrome P450 (CYP) enzymes of the 4A and 4F families. In the vasculature, 20-HETE primarily acts as a vasoconstrictor, contributing to the myogenic response of resistance arteries and sensitizing vascular smooth muscle cells to other contractile stimuli.[1][2][3][4] Elevated levels of 20-HETE have been implicated in the pathophysiology of hypertension and other cardiovascular diseases.[2][5] Consequently, inhibitors of 20-HETE synthesis are of significant interest as potential therapeutic agents for managing these conditions.
These application notes provide detailed protocols for assessing the effects of a selective 20-HETE synthesis inhibitor, referred to herein as "20-HETE Inhibitor-2" (with representative data provided for the well-characterized inhibitor, HET0016), on vascular tone using both ex vivo and in vivo methodologies. The included protocols for wire myography and pressure myography are standard techniques for evaluating vascular reactivity, while the in vivo protocol assesses the systemic effects on blood pressure.
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters of vascular function.
Table 1: In Vitro Inhibitory Activity of this compound (HET0016)
| Parameter | Species | Tissue Microsomes | IC₅₀ |
| 20-HETE Formation | Rat | Renal | 35.2 ± 4.4 nM[6] |
| 20-HETE Formation | Human | Renal | 8.9 ± 2.7 nM[6] |
| Epoxyeicosatrienoic Acid (EET) Formation | Rat | Renal | 2800 ± 300 nM[6] |
Table 2: Ex Vivo Effects of this compound on Vascular Reactivity
| Experimental Model | Species | Artery Type | Treatment | Effect |
| Wire Myography | Rat | Mesenteric | This compound (DDMS) | Attenuated vasoconstrictor responses to phenylephrine.[7] |
| Pressure Myography | Mouse | Cerebral | This compound (HET0016) | Reversed impaired acetylcholine-induced dilation in hypertensive rats.[8] |
| Pressure Myography | Rat | Cerebral | This compound (HET0016) | Attenuated pressure-induced myogenic constriction. |
Table 3: In Vivo Effects of this compound on Blood Pressure
| Animal Model | Species | Treatment | Dose | Effect on Systolic Blood Pressure |
| Spontaneously Hypertensive Rat (SHR) | Rat | HET0016 | 10 mg/kg/day | Moderate decrease from 191 ± 6 mmHg to 149 ± 8 mmHg.[8] |
| Reduced Uterine Perfusion Pressure (RUPP) Rat Model of Preeclampsia | Rat | HET0016 | 1 mg/kg/day | Decreased from 122 ± 3 mmHg to 110 ± 2 mmHg.[9][10] |
| Androgen-Induced Hypertension | Rat | HET0016 | 10 mg/kg/day | Attenuated the development of hypertension. |
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Vascular Reactivity using Wire Myography
This protocol details the methodology for assessing the effect of this compound on the contractile response of isolated small resistance arteries.[1][11][12][13]
1. Materials and Reagents:
-
Wire myograph system
-
Dissecting microscope and tools
-
Physiological Salt Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.17, NaHCO₃ 25, KH₂PO₄ 1.18, EDTA 0.026, Glucose 5.5.
-
High potassium PSS (KPSS), prepared by substituting NaCl with an equimolar amount of KCl.
-
Phenylephrine (vasoconstrictor)
-
Acetylcholine (vasodilator)
-
This compound (e.g., HET0016)
-
Carbogen gas (95% O₂ / 5% CO₂)
2. Procedure:
-
Vessel Dissection: Euthanize the experimental animal (e.g., rat) and dissect the desired vascular bed (e.g., mesenteric arcade) in ice-cold PSS. Carefully clean a third or fourth-order artery of surrounding adipose and connective tissue under a dissecting microscope. Cut the artery into 2 mm long segments.
-
Mounting: Mount the arterial segments in the jaws of the wire myograph chambers filled with PSS and continuously gassed with carbogen at 37°C.
-
Normalization: Perform a normalization procedure to determine the optimal resting tension for the vessel segments. This ensures that the vessels are set to a standardized preload, allowing for reproducible contractile responses.
-
Viability and Endothelial Integrity Check:
-
Contract the vessels with KPSS to assess their viability.
-
After washing and return to baseline, pre-constrict the vessels with phenylephrine (e.g., 1 µM) and then assess endothelium-dependent relaxation with acetylcholine (e.g., 1 µM). A relaxation of >80% indicates intact endothelium.
-
-
Experimental Protocol:
-
Wash the vessels and allow them to equilibrate.
-
Incubate a subset of vessels with this compound at the desired concentration for a specified period (e.g., 30 minutes). The remaining vessels will serve as controls (vehicle).
-
Generate a cumulative concentration-response curve to phenylephrine by adding increasing concentrations of the agonist to the bath.
-
Record the isometric tension developed at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KPSS.
-
Compare the concentration-response curves between the control and this compound-treated groups. A rightward shift in the curve for the inhibitor-treated group indicates a reduction in sensitivity to the vasoconstrictor.
-
Protocol 2: Ex Vivo Assessment of Myogenic Tone using Pressure Myography
This protocol describes the methodology to evaluate the effect of this compound on the pressure-induced constriction (myogenic tone) of isolated arteries.[2][5][14][15]
1. Materials and Reagents:
-
Pressure myograph system with an inverted microscope and camera
-
Dissecting microscope and tools
-
Physiological Salt Solution (PSS)
-
Calcium-free PSS
-
This compound
-
Carbogen gas
2. Procedure:
-
Vessel Dissection and Cannulation: Dissect a resistance artery as described in Protocol 1. Transfer the vessel to the pressure myograph chamber and cannulate both ends onto glass micropipettes. Secure the vessel with sutures.
-
Pressurization and Equilibration: Pressurize the vessel to a low pressure (e.g., 20 mmHg) and allow it to equilibrate in PSS gassed with carbogen at 37°C. Check for leaks.
-
Assessment of Myogenic Tone:
-
Increase the intraluminal pressure in a stepwise manner (e.g., from 20 to 100 mmHg in 20 mmHg increments).
-
At each pressure step, allow the vessel diameter to stabilize and record the internal diameter.
-
-
Passive Diameter Measurement: After the myogenic tone assessment, replace the PSS with calcium-free PSS to induce maximal vasodilation. Repeat the stepwise pressure increase to determine the passive diameter of the vessel at each pressure.
-
Experimental Protocol:
-
Wash the vessel with normal PSS and allow it to recover.
-
Incubate the vessel with this compound at the desired concentration.
-
Repeat the stepwise pressure increase to assess myogenic tone in the presence of the inhibitor.
-
-
Data Analysis:
-
Calculate myogenic tone at each pressure step as: Myogenic Tone (%) = ((Passive Diameter - Active Diameter) / Passive Diameter) * 100.
-
Compare the myogenic tone-pressure relationship between control and inhibitor-treated conditions.
-
Protocol 3: In Vivo Assessment of Blood Pressure
This protocol outlines the methodology for determining the effect of this compound on systemic blood pressure in an animal model of hypertension (e.g., Spontaneously Hypertensive Rat - SHR).
1. Materials and Reagents:
-
Animal model of hypertension (e.g., SHR) and normotensive controls (e.g., Wistar-Kyoto rats)
-
This compound
-
Vehicle for drug administration
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
2. Procedure:
-
Animal Acclimatization and Baseline Measurement: Acclimatize the animals to the blood pressure measurement procedure to minimize stress-induced variations. Measure baseline systolic blood pressure for several days to obtain a stable reading.
-
Drug Administration:
-
Divide the animals into treatment and control groups.
-
Administer this compound (e.g., via oral gavage, intraperitoneal injection, or in drinking water) to the treatment group at the desired dose and frequency. The control group receives the vehicle.
-
-
Blood Pressure Monitoring:
-
Measure blood pressure at regular intervals throughout the treatment period.
-
-
Data Analysis:
-
Compare the changes in systolic blood pressure from baseline between the control and inhibitor-treated groups.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
20-HETE Signaling Pathway in Vascular Smooth Muscle Cells.
Experimental Workflow for Wire Myography.
Experimental Workflow for Pressure Myography.
References
- 1. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dmt.dk [dmt.dk]
- 8. Treatment with the cytochrome P450 ω-hydroxylase inhibitor HET0016 attenuates cerebrovascular inflammation, oxidative stress and improves vasomotor function in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of 20-hydroxyeicosatetraenoic acid lowers blood pressure in a rat model of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of 20-hydroxyeicosatetraenoic acid lowers blood pressure in a rat model of preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]
- 13. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 14. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pressure Myography to Study the Function and Structure of Isolated Small Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 20-HETE Inhibitor-2 in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor derived from arachidonic acid, is increasingly implicated in the pathophysiology of ischemic stroke.[1][2][3] Elevated levels of 20-HETE are observed in both patients and animal models following cerebral ischemia, contributing to reduced cerebral blood flow, exacerbation of infarct size, and poorer neurological outcomes.[2][4] Consequently, the inhibition of 20-HETE synthesis has emerged as a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of 20-HETE inhibitors, specifically focusing on N-hydroxy-N′-(4-butyl-2-methylphenyl)formamidine (HET0016) and N-(3-chloro-4-morpholin-4-yl)phenyl-N′-hydroxyimido formamide (TS-011), in preclinical ischemic stroke models. These inhibitors have demonstrated significant neuroprotective effects, offering a potential avenue for novel stroke therapies.[2][5][6]
Mechanism of Action of 20-HETE in Ischemic Stroke
Ischemic stroke triggers a cascade of events leading to neuronal cell death. A key contributor to this cascade is the overproduction of 20-HETE, which is synthesized by cytochrome P450 (CYP) 4A and 4F enzymes.[1][7] The detrimental effects of elevated 20-HETE in the context of ischemic stroke are multifaceted:
-
Vasoconstriction: 20-HETE is a potent constrictor of cerebral arteries, which can exacerbate the reduction in cerebral blood flow (CBF) in the ischemic penumbra, the area of moderately ischemic brain tissue surrounding the core infarct.[1][5]
-
Endothelial Dysfunction: It promotes the formation of reactive oxygen species (ROS) and can uncouple endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide (NO) bioavailability and impaired vasodilation.[3]
-
Inflammation and Oxidative Stress: 20-HETE can enhance inflammatory responses and oxidative stress, further contributing to neuronal damage.[1][7]
-
Impaired Neurovascular Coupling: Following a stroke, increased 20-HETE signaling can suppress the normal increase in blood flow in response to neuronal activity, a process known as neurovascular coupling, thereby compromising brain function in regions beyond the infarct.[8][9]
By inhibiting the synthesis of 20-HETE, compounds like HET0016 and TS-011 can mitigate these pathological processes, leading to reduced infarct volume, improved neurological function, and enhanced cerebral blood flow.[2][5][6][10]
Signaling Pathways
The signaling pathways affected by 20-HETE in ischemic stroke are complex. The following diagram illustrates the central role of 20-HETE and the therapeutic intervention point for its inhibitors.
Experimental Protocols
The following protocols are based on established methodologies for inducing ischemic stroke in rodent models and administering 20-HETE inhibitors.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (SHR) (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical instruments
-
20-HETE inhibitor (HET0016 or TS-011)
-
Vehicle (e.g., 45% (2-hydroxypropyl)-β-cyclodextrin in saline for HET0016)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of O2 and N2O.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the 4-0 monofilament nylon suture into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion: Maintain the occlusion for the desired duration (e.g., 60 or 90 minutes). For reperfusion, carefully withdraw the suture.
-
Inhibitor Administration:
-
HET0016: Administer intraperitoneally (i.p.) at a dose of 1 mg/kg.[11] A common regimen is an initial injection 5 minutes after the start of reperfusion, followed by a second injection at 3 hours post-injury.[11]
-
TS-011: Administer intravenously (i.v.) at a dose of 0.1 mg/kg 30 minutes before reperfusion, followed by a continuous infusion of 0.1 mg/kg/hour for the duration of the experiment.[5] Alternatively, a dose range of 0.01 to 1.0 mg/kg/hour has been shown to be effective.[6]
-
-
Neurological Assessment: Evaluate neurological deficits at various time points (e.g., 24 hours, 48 hours, 7 days) using a standardized neurological scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains with saline.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution at 37°C for 30 minutes.
-
The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Thromboembolic Stroke Model in Monkeys
This model more closely mimics the clinical scenario of stroke caused by a blood clot.
Materials:
-
Adult monkeys (species and weight as appropriate)
-
Anesthesia and surgical setup for angiography
-
Autologous blood clot
-
TS-011
-
Tissue plasminogen activator (tPA)
-
Imaging equipment (MRI or CT) for infarct assessment
Procedure:
-
Clot Preparation: Prepare an autologous blood clot.
-
Stroke Induction: Under anesthesia, introduce the clot into the internal carotid artery via a catheter to induce a thromboembolic stroke.
-
Treatment:
-
Administer TS-011 in combination with tPA. The specific dosage and timing should be optimized based on the experimental design. Studies have shown improved neurological outcomes with this combination therapy.[6]
-
-
Outcome Assessment: Monitor neurological function and determine infarct volume using imaging techniques at various time points post-stroke.
Data Presentation
The efficacy of 20-HETE inhibitors in ischemic stroke models is typically quantified by measuring infarct volume, neurological deficit scores, and cerebral blood flow.
Table 1: Efficacy of 20-HETE Inhibitors on Infarct Volume
| Inhibitor | Animal Model | Dosage and Administration | Infarct Volume Reduction | Reference |
| TS-011 | Rat (t-MCAO) | 0.1 mg/kg, i.v. (pre-reperfusion) + 0.1 mg/kg/hr infusion | ~70% (cortical), ~55% (total) | [5] |
| TS-011 | Rat (MCAO) | 0.01 to 1.0 mg/kg/hr | ~40% | [6] |
| HET0016 | Rat (SHRSP, t-MCAO) | 1 mg/kg (pre-MCAO) | ~87% | [10] |
| HET0016 | Rat (SHR, t-MCAO) | 1 mg/kg (pre-MCAO) | ~59% | [10] |
Table 2: Effect of 20-HETE Inhibitors on Cerebral Blood Flow (CBF)
| Inhibitor | Animal Model | Observation | Effect on CBF | Reference |
| HET0016 | Rat (MCAO) | Acute i.v. delivery | Significant increase in peri-infarct cortex | [8] |
| TS-011 | Rat (t-MCAO) | During and up to 30 min post-ischemia | No significant effect on the initial fall in rCBF | [5] |
| TS-011 | Rat (t-MCAO) | 2 hours after reperfusion | Reduced the delayed fall in CBF | [5] |
| HET0016 | Rat (SHR/SHRSP, t-MCAO) | Post-ischemic hyperperfusion | Eliminated the hyperemic response | [10] |
Experimental Workflow and Logical Relationships
The following diagram outlines the typical experimental workflow for evaluating 20-HETE inhibitors in a preclinical ischemic stroke study.
Conclusion
The inhibition of 20-HETE synthesis represents a viable and compelling strategy for the treatment of ischemic stroke. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize 20-HETE inhibitors in preclinical models. Further investigation into the long-term effects and optimal therapeutic windows of these inhibitors will be crucial for their clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Effect of 20-HETE inhibition on infarct volume and cerebral blood flow after transient middle cerebral artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of a new inhibitor of the synthesis of 20-HETE on cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 20-HETE synthesis inhibition promotes cerebral protection after intracerebral hemorrhage without inhibiting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased 20-HETE Signaling Suppresses Capillary Neurovascular Coupling After Ischemic Stroke in Regions Beyond the Infarct - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Increased 20-HETE Signaling Suppresses Capillary Neurovascular Coupling After Ischemic Stroke in Regions Beyond the Infarct [frontiersin.org]
- 10. Elevated production of 20-HETE in the cerebral vasculature contributes to severity of ischemic stroke and oxidative stress in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of a 20-HETE synthesis inhibitor improves outcome in a rat model of pediatric traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 20-HETE Inhibitor-2 in Glioma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid synthesized by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] Emerging evidence highlights the significant role of 20-HETE in cancer progression, including in gliomas, the most common primary malignant brain tumors.[1][3] In cancer cells, 20-HETE has been shown to promote proliferation, migration, and angiogenesis.[4][5] Consequently, the inhibition of 20-HETE synthesis represents a promising therapeutic strategy for glioma.
These application notes provide a comprehensive methodological framework for the preclinical evaluation of 20-HETE inhibitor-2 , a novel investigational compound, in glioma cell lines. The protocols detailed below cover essential in vitro assays to characterize the inhibitor's anti-cancer effects and elucidate its mechanism of action.
Data Presentation
Table 1: Anti-Proliferative Activity of this compound in Glioma Cell Lines
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| U87 MG | [Insert Value] | [Insert Value] |
| U251 | [Insert Value] | [Insert Value] |
| T98G | [Insert Value] | [Insert Value] |
| Patient-Derived Glioma Cells | [Insert Value] | [Insert Value] |
Table 2: Effect of this compound on Apoptosis in Glioma Cell Lines
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3/7 Activity |
| U87 MG | Vehicle Control | [Insert Value] | 1.0 |
| 1x IC₅₀ this compound | [Insert Value] | [Insert Value] | |
| 2x IC₅₀ this compound | [Insert Value] | [Insert Value] | |
| U251 | Vehicle Control | [Insert Value] | 1.0 |
| 1x IC₅₀ this compound | [Insert Value] | [Insert Value] | |
| 2x IC₅₀ this compound | [Insert Value] | [Insert Value] |
Table 3: Impact of this compound on Glioma Cell Migration and Invasion
| Cell Line | Treatment (24h) | % Migration Inhibition | % Invasion Inhibition |
| U87 MG | 1x IC₅₀ this compound | [Insert Value] | [Insert Value] |
| U251 | 1x IC₅₀ this compound | [Insert Value] | [Insert Value] |
Experimental Protocols
Cell Culture
Protocol:
-
Culture human glioma cell lines (e.g., U87 MG, U251, T98G) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]
-
Passage cells every 2-3 days to maintain them in the logarithmic growth phase.[6]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7]
Protocol:
-
Seed glioma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol:
-
Seed glioma cells in 6-well plates and treat with this compound at 1x and 2x IC₅₀ concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Seed glioma cells in a white-walled 96-well plate.
-
Treat the cells with this compound as described for the apoptosis assay.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure the luminescence using a plate reader.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Protocol:
-
Grow glioma cells to a confluent monolayer in 6-well plates.
-
Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a sub-lethal concentration of this compound (e.g., 0.5x IC₅₀) to prevent confounding effects from proliferation.
-
Capture images of the scratch at 0 hours and after 24 hours.
-
Measure the wound area at both time points and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel.
-
Seed glioma cells in serum-free medium in the upper chamber. Add this compound to the cell suspension.
-
Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the insert.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
Western Blot Analysis
This technique is used to detect changes in the expression or activation of proteins involved in relevant signaling pathways.
Protocol:
-
Treat glioma cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, p-Src, p-ERK, cleaved caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed 20-HETE signaling pathway in glioma and the point of intervention for this compound.
Experimental Workflows
Caption: Workflow for evaluating the cytotoxic and apoptotic effects of this compound.
Caption: Workflow for functional and mechanistic studies of this compound.
References
- 1. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Pathways in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of 20-Hydroxyeicosatetraenoic Acid (20-HETE) in Androgen-Mediated Cell Viability in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone acetyltransferase inhibitor II induces apoptosis in glioma cell lines via the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 20-HETE inhibitor-2 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-HETE inhibitor-2. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active small molecule designed to block the production of 20-Hydroxyeicosatetraenoic acid (20-HETE). It achieves this by inhibiting the activity of the cytochrome P450 enzymes CYP4F2 and CYP4A11, which are the primary enzymes responsible for the synthesis of 20-HETE from arachidonic acid.[1] By reducing the levels of 20-HETE, this inhibitor is used in research to investigate the role of this signaling molecule in various physiological and pathological processes, including obesity and glucose metabolism.[1]
Q2: I am observing precipitation of this compound in my aqueous buffer. What is the recommended solvent for this compound?
This compound is known to have low aqueous solubility. The recommended starting solvent for creating a stock solution is dimethyl sulfoxide (DMSO). For in vivo applications, a co-solvent system is often necessary.
Q3: What is a typical starting concentration for a stock solution of this compound?
Based on data from structurally similar CYP4F2 inhibitors, a stock solution in DMSO can likely be prepared at a high concentration. While specific data for this compound is not publicly available, analogous compounds show high solubility in DMSO. It is recommended to start by preparing a 10 mM stock solution in DMSO.
Q4: Can I store the stock solution of this compound?
Yes, stock solutions in DMSO can be stored. For optimal stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guide: Solubility Issues
Issue 1: Precipitate forms when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
This is a common issue for hydrophobic compounds. The abrupt change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Decrease the final concentration of the inhibitor: The final working concentration may be above the solubility limit in the aqueous medium. Perform a dose-response curve to determine the lowest effective concentration.
-
Increase the percentage of DMSO in the final solution: While not always feasible due to potential cellular toxicity, a slightly higher final DMSO concentration (e.g., up to 0.5%) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01-0.1% of the surfactant can be tested.
-
Prepare a co-solvent formulation for dilution: For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, and Tween® 80, which is then further diluted in saline or PBS.
Issue 2: Inconsistent results in cell-based assays.
This may be due to variable concentrations of the soluble inhibitor in your assay wells.
Solutions:
-
Sonication: After diluting the stock solution into your final aqueous medium, briefly sonicate the solution to help disperse any microscopic precipitates and ensure a homogenous solution.
-
Warm the solution: Gently warming the solution to 37°C before adding it to the cells may help to improve solubility.
-
Serial dilutions in medium containing serum: If your cell culture medium contains serum, performing the final serial dilutions in this medium can sometimes improve solubility due to the binding of the compound to serum proteins like albumin.
Quantitative Data: Solubility of Structurally Similar CYP4F2 Inhibitors
| Compound Name | Solvent | Solubility | Notes |
| CYP4A11/CYP4F2-IN-1 | DMSO | 125 mg/mL (438.04 mM) | Requires sonication.[2] |
| CYP4A11 and CYP4F2 inhibitor 15 | DMSO | 10 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder.
-
Calculate the Required Volume of DMSO: Based on the molecular weight of the inhibitor, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the inhibitor.
-
Aid Dissolution: To ensure complete dissolution, vortex the solution and/or sonicate in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no solid particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or an appropriate aqueous buffer (e.g., PBS). This helps to minimize the final DMSO concentration. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution with 1% DMSO.
-
Final Dilution: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is consistent across all experimental and control groups and is below the tolerance level for your cell type (typically ≤ 0.5%).
-
Mixing: Gently mix the final working solutions before adding them to the cells.
Visualizations
Signaling Pathway of 20-HETE Synthesis and Inhibition
Caption: Synthesis of 20-HETE and its inhibition.
Experimental Workflow for Troubleshooting Solubility
References
common pitfalls in experiments with 20-HETE inhibitor-2
Welcome to the technical support center for 20-HETE Inhibitor-2. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving the inhibition of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. For the purposes of this guide, "this compound" refers to a potent and selective inhibitor of 20-HETE synthesis, with properties similar to well-characterized inhibitors such as HET0016.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the cytochrome P450 (CYP) enzymes responsible for the synthesis of 20-HETE from arachidonic acid.[1][2] It primarily targets CYP4A and CYP4F isoforms.[3] The inhibition of these enzymes leads to a reduction in the levels of 20-HETE, a bioactive eicosanoid involved in the regulation of vascular tone, renal function, and other physiological processes.[1][4]
Q2: What are the common off-target effects I should be aware of?
A2: While this compound is highly selective, high concentrations may inhibit other CYP enzymes, such as those involved in the formation of epoxyeicosatrienoic acids (EETs) or drug metabolism (e.g., CYP2C9, CYP2D6, CYP3A4).[1][2] It is crucial to use the lowest effective concentration to minimize off-target effects. Systemic inhibition of 20-HETE can also lead to complex physiological responses due to the dual role of 20-HETE as both a vasoconstrictor and a natriuretic agent.[5][6]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is a crystalline solid with limited aqueous solubility.[4][7] Stock solutions should be prepared in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4] For long-term storage, it is recommended to store aliquoted stock solutions at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6] Solutions are generally unstable and should be prepared fresh when possible.[5]
Q4: Can this compound be used in vivo?
A4: Yes, this compound can be used in in vivo studies. However, due to its poor aqueous solubility, special formulations may be required for intravenous administration, such as complexation with hydroxypropyl-β-cyclodextrin (HPβCD).[7] For intraperitoneal administration, it can be dissolved in a suitable vehicle.[8] Be aware that it may have a short biological half-life, potentially requiring multiple doses or continuous infusion for chronic studies.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of 20-HETE synthesis in vitro. | 1. Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.2. Incorrect inhibitor concentration: Calculation error or inaccurate pipetting.3. Cell/microsome viability issues: Poor handling or storage of biological materials.4. Suboptimal assay conditions: Incorrect incubation time, temperature, or cofactor concentrations. | 1. Prepare fresh stock solutions and aliquot for single use. Store at -80°C.[6]2. Verify all calculations and calibrate pipettes. Perform a concentration-response curve.3. Use fresh or properly stored cells/microsomes. Confirm viability before the experiment.4. Optimize assay parameters. Ensure adequate NADPH concentration.[11] |
| Precipitation of the inhibitor in aqueous buffer during in vitro experiments. | 1. Poor aqueous solubility: The concentration of the inhibitor exceeds its solubility limit in the final assay buffer.2. Solvent shock: Adding a high concentration of organic solvent (e.g., DMSO) from the stock solution directly to the aqueous buffer. | 1. Lower the final concentration of the inhibitor. The solubility in a DMSO:PBS (pH 7.2) (1:1) solution is approximately 0.5 mg/ml.[4]2. Perform serial dilutions of the stock solution in the assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all experimental groups, including controls. |
| Unexpected or contradictory results in vivo (e.g., changes in blood pressure). | 1. Complex physiology of 20-HETE: 20-HETE has opposing effects in different tissues (e.g., vasoconstriction vs. natriuresis).[5][6]2. Off-target effects: High doses of the inhibitor may affect other signaling pathways.3. Pharmacokinetic issues: Short half-life of the inhibitor leading to fluctuating levels.[9][10] | 1. Carefully consider the experimental model and the specific endpoints being measured. Localized administration may be necessary to dissect tissue-specific effects.2. Use the lowest effective dose determined from dose-response studies. Measure levels of other eicosanoids to check for off-target inhibition.3. Consider the route and frequency of administration. For sustained inhibition, continuous infusion or multiple daily doses may be necessary.[10][12] |
| Difficulty dissolving the inhibitor for in vivo administration. | 1. Inherent low aqueous solubility. [7] | 1. For intravenous administration, consider formulating the inhibitor with a solubilizing agent like hydroxypropyl-β-cyclodextrin (HPβCD), which can significantly increase aqueous solubility.[7]2. For intraperitoneal or other routes, use a vehicle such as a mixture of DMSO, PEG300, and corn oil.[5] Always test the vehicle alone as a control. |
Data Presentation
Table 1: Solubility of this compound (HET0016 as a reference)
| Solvent | Concentration | Reference |
| Water | 34.2 µg/mL | [7] |
| 15% HPβCD in Water | 452.7 µg/mL | [7] |
| DMF | 20 mg/mL | [4] |
| DMSO | 20 mg/mL | [4] |
| Ethanol | 14 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Table 2: In Vitro Inhibitory Activity of this compound (HET0016 as a reference)
| Target | Species | IC₅₀ (nM) | Reference |
| 20-HETE Formation | Human (renal microsomes) | 8.9 | [1][2] |
| 20-HETE Formation | Rat (renal microsomes) | 35 | [1][2] |
| Recombinant CYP4A1 | Rat | 17.7 | [5][13] |
| Recombinant CYP4A2 | Rat | 12.1 | [5][13] |
| Recombinant CYP4A3 | Rat | 20.6 | [5][13] |
| EET Formation | Rat | 2800 | [1][2] |
| Cyclooxygenase (COX) | - | 2300 | [1][2] |
| CYP2C9 | Human | 3300 | [1][2] |
| CYP2D6 | Human | 83,900 | [1][2] |
| CYP3A4 | Human | 71,000 | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of 20-HETE Synthesis in Renal Microsomes
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a reaction buffer: 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a solution of NADPH (cofactor) in the reaction buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add renal microsomes (0.1-0.5 mg of protein) to the reaction buffer.[11]
-
Add the desired concentration of this compound (or vehicle control, e.g., DMSO) to the tube. Ensure the final DMSO concentration is below 0.1%.
-
Pre-incubate the mixture for 5 minutes at 37°C.[11]
-
Initiate the reaction by adding arachidonic acid (final concentration ~100 µM) and NADPH (final concentration ~1 mM).[11]
-
Incubate for 15-30 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding an acidic solution (e.g., 2 N HCl).[11]
-
-
Analysis:
-
Extract the eicosanoids using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the sample in a mobile phase.
-
Analyze the formation of 20-HETE using LC-MS/MS.
-
Protocol 2: Assessment of Vascular Reactivity in Isolated Arteries
-
Preparation of Tissue:
-
Isolate mesenteric or renal arteries from an experimental animal and place them in ice-cold Krebs buffer.
-
Cut the arteries into small rings (2-3 mm in length).
-
Mount the arterial rings in an organ bath or wire myograph containing Krebs buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Experimental Procedure:
-
Allow the rings to equilibrate for at least 60 minutes under a stable baseline tension.
-
Induce pre-constriction of the arterial rings with a vasoconstrictor (e.g., phenylephrine or norepinephrine).
-
Once a stable constriction is achieved, add this compound (e.g., 1 µM) or vehicle control to the bath.[14]
-
Record the changes in vascular tension to assess the effect of the inhibitor on basal tone.
-
Alternatively, to assess the role of 20-HETE in agonist-induced contraction, pre-incubate the rings with the inhibitor for 30 minutes before constructing a concentration-response curve to a vasoconstrictor.[14]
-
-
Data Analysis:
-
Express the changes in tension as a percentage of the pre-constriction response.
-
Compare the concentration-response curves in the presence and absence of the inhibitor.
-
Visualizations
Caption: Signaling pathway of 20-HETE-induced vasoconstriction and the point of inhibition.
Caption: Troubleshooting decision tree for experiments with this compound.
Caption: General experimental workflow for using this compound.
References
- 1. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Intravenous Formulation of HET0016 for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effect of the 20-HETE inhibitor HET0016 on brain damage after temporary focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. article.imrpress.com [article.imrpress.com]
- 11. ahajournals.org [ahajournals.org]
- 12. 20-Hydroxyeicosatetraenoic Acid Inhibition by HET0016 Offers Neuroprotection, Decreases Edema, and Increases Cortical Cerebral Blood Flow in a Pediatric Asphyxial Cardiac Arrest Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (HET0016), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of 20-hydroxyeicosatetraenoic acid in altering vascular reactivity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vitro Selectivity of 20-HETE Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 20-HETE inhibitors in vitro, with a focus on improving selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 20-HETE and its inhibitors?
20-hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid produced from arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2][3] In humans, CYP4A11 and CYP4F2 are the main enzymes responsible for its synthesis.[1] 20-HETE is a potent vasoconstrictor and plays a role in the regulation of vascular tone, angiogenesis, and inflammation.[2][4] It exerts its effects through various signaling pathways, including the G-protein coupled receptor GPR75.[5]
20-HETE inhibitors, such as HET0016, are designed to block the synthesis of 20-HETE, thereby mitigating its physiological effects.[1][6]
Q2: What are the common off-target effects observed with 20-HETE inhibitors?
A primary concern with 20-HETE inhibitors is their potential to inhibit other CYP enzymes, particularly those responsible for producing epoxyeicosatrienoic acids (EETs), which often have opposing vasodilatory and anti-inflammatory effects.[1] Some less selective or older inhibitors, like 17-ODYA, can inhibit both 20-HETE and EET synthesis.[1] At higher concentrations, even more selective inhibitors like HET0016 can affect other enzymes, including cyclooxygenases (COX) and other CYP isoforms like CYP2C9, CYP2D6, and CYP3A4.[1][7]
Q3: How can I assess the selectivity of my 20-HETE inhibitor in vitro?
The selectivity of a 20-HETE inhibitor is typically determined by comparing its inhibitory potency (IC50 value) against the target enzymes (CYP4A/CYP4F) with its potency against a panel of off-target enzymes. A common method involves using human liver or kidney microsomes, or recombinant CYP enzymes, to measure the formation of 20-HETE and various off-target metabolites in the presence of increasing concentrations of the inhibitor. A significantly higher IC50 value for off-target enzymes compared to the target enzyme indicates good selectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values | 1. Inconsistent microsome quality or concentration.2. Degradation of the inhibitor or substrate.3. Pipetting errors or inaccurate dilutions. | 1. Use a consistent source and batch of microsomes. Ensure accurate protein concentration determination.2. Prepare fresh stock solutions of the inhibitor and arachidonic acid for each experiment. Store them appropriately.3. Calibrate pipettes regularly. Perform serial dilutions carefully and use appropriate mixing techniques. |
| Poor inhibitor selectivity (inhibition of EETs or other CYPs at similar concentrations to 20-HETE) | 1. The inhibitor is inherently non-selective.2. Using too high a concentration of the inhibitor.3. The experimental system has a high expression of off-target enzymes. | 1. Consider synthesizing or obtaining a more selective analog. Newer generations of inhibitors often have improved selectivity profiles.2. Determine the full dose-response curve to identify the therapeutic window where 20-HETE inhibition is maximal with minimal off-target effects.3. Use recombinant CYP enzymes for the specific isoforms of interest (e.g., CYP4A11, CYP4F2) to get a cleaner assessment of on-target activity. |
| No or weak inhibition of 20-HETE synthesis | 1. Inactive inhibitor (degraded or incorrect compound).2. Insufficient inhibitor concentration.3. Problems with the assay components (e.g., inactive microsomes, lack of NADPH). | 1. Verify the identity and purity of the inhibitor using analytical methods like LC-MS. Prepare fresh stock solutions.2. Test a wider range of inhibitor concentrations, ensuring the highest concentration is sufficient to elicit a response based on literature values.3. Run positive controls with a known inhibitor (e.g., HET0016) and negative controls (no inhibitor, no NADPH) to ensure the assay is working correctly. |
| Inhibitor precipitates in the assay medium | 1. Poor aqueous solubility of the inhibitor.[8] | 1. Prepare inhibitor stock solutions in a suitable organic solvent (e.g., DMSO, ethanol) and ensure the final concentration of the solvent in the assay is low (typically <1%) and consistent across all wells.2. Consider using a formulation aid like cyclodextrin to improve solubility.[9] |
Quantitative Data: Inhibitor Selectivity
The following table summarizes the IC50 values for various 20-HETE inhibitors against target and off-target enzymes.
| Inhibitor | Target Enzyme/Reaction | IC50 (nM) | Off-Target Enzyme/Reaction | IC50 (nM) | Selectivity Ratio (Off-Target/Target) | Reference(s) |
| HET0016 | 20-HETE formation (Human renal microsomes) | 8.9 | EET formation (Rat renal microsomes) | 2800 | ~315 | [1][7] |
| 20-HETE formation (Rat renal microsomes) | 35.2 | COX activity | 2300 | ~65 | [1][7] | |
| CYP2C9 | 3300 | ~371 | [1][7] | |||
| CYP2D6 | 83900 | ~2384 | [1][7] | |||
| CYP3A4 | 71000 | ~2017 | [1][7] | |||
| Recombinant rat CYP4A1 | 17.7 | Recombinant rat CYP2C11 | 611 | ~35 | [10] | |
| Recombinant rat CYP4A2 | 12.1 | [10] | ||||
| Recombinant rat CYP4A3 | 20.6 | [10] | ||||
| 17-ODYA | Epoxygenase (Rat renal microsomes) | 1200 | ω-hydroxylase (Rat renal microsomes) | 6900 | 5.75 | [1] |
| 1-ABT | CYP3A4 | 450 | CYP2C9 | 42900 | ~95 | [1] |
| CYP2D6 | 10500 | [1] |
Experimental Protocols
Protocol: In Vitro Assessment of 20-HETE Inhibitor Selectivity using Human Liver Microsomes
This protocol outlines the steps to determine the IC50 of an inhibitor for 20-HETE synthesis and its effect on other CYP-mediated reactions.
1. Materials and Reagents:
-
Human Liver Microsomes (HLM)
-
20-HETE inhibitor (test compound)
-
Arachidonic acid (substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade)
-
Formic acid
-
Internal standards (e.g., 20-HETE-d6, EET-d11)
-
96-well plates
-
LC-MS/MS system
2. Preparation of Solutions:
-
Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
HLM Suspension: Dilute HLM in buffer to a final protein concentration of 0.2-0.5 mg/mL. Keep on ice.
-
Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol. Dilute in buffer to the desired final concentration (typically around the Km value).
-
Inhibitor Solutions: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
NADPH Solution: Prepare the NADPH regenerating system in buffer according to the manufacturer's instructions.
3. Incubation Procedure:
-
Add the HLM suspension, inhibitor solution (or vehicle control), and buffer to each well of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Start the enzymatic reaction by adding the NADPH solution.
-
Incubate at 37°C for 15-30 minutes with gentle shaking.
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
4. Sample Processing and Analysis:
-
Centrifuge the plate at 4°C to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the formation of 20-HETE and other relevant metabolites (e.g., EETs) using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway of 20-HETE
Caption: Simplified signaling pathway of 20-HETE and the point of intervention for its inhibitors.
Experimental Workflow for Assessing Inhibitor Selectivity
Caption: Standard workflow for determining the in vitro selectivity of a 20-HETE inhibitor.
Troubleshooting Logic for Poor Inhibitor Selectivity
Caption: A decision-making diagram for troubleshooting poor selectivity of a 20-HETE inhibitor.
References
- 1. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of 20-hydroxyeicosatetraenoic acid lowers blood pressure in a rat model of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 9. Intravenous Formulation of HET0016 for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (HET0016), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 20-HETE inhibitor-2 in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-HETE Inhibitor-2.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for reconstituting and storing this compound?
For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year with minimal degradation. For immediate use in aqueous buffers, a fresh dilution from the DMSO stock is advised. While other organic solvents like ethanol and acetonitrile can be used for short-term handling, their long-term stability profiles are less characterized.
2. What is the solubility of this compound in common solvents?
This compound exhibits poor solubility in aqueous solutions. Its solubility is significantly higher in organic solvents. The following table summarizes the approximate solubility in various solvents.
| Solvent | Approximate Solubility |
| DMSO | ≥ 25 mg/mL |
| Ethanol | ≥ 10 mg/mL |
| Acetonitrile | ≥ 5 mg/mL |
| Methanol | ≥ 5 mg/mL |
| Water | < 0.1 mg/mL |
3. How should I prepare this compound for in vivo studies?
Due to its low aqueous solubility, direct injection of a saline solution is not feasible. A common method to improve solubility for in vivo administration is to use a formulation containing a solubilizing agent. One such method involves the use of hydroxypropyl-β-cyclodextrin (HPβCD). A typical formulation might involve dissolving the inhibitor in a small amount of DMSO and then diluting it in a solution of 15% HPβCD in sterile saline.
4. Can I store this compound in an aqueous buffer after dilution?
It is not recommended to store this compound in aqueous buffers for more than a day. The compound is prone to precipitation and potential degradation in aqueous environments. Prepare fresh dilutions from your organic solvent stock solution immediately before each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in cell culture media. | The final concentration of the organic solvent (e.g., DMSO) is too high. The inhibitor concentration exceeds its solubility limit in the aqueous media. | Ensure the final concentration of the organic solvent in your culture media is low (typically ≤ 0.1% v/v). Prepare a more concentrated stock solution to minimize the volume of organic solvent added. Consider using a solubilizing agent if precipitation persists. |
| Inconsistent or no inhibitory effect in experiments. | The inhibitor has degraded due to improper storage. The inhibitor has precipitated out of the solution. | Prepare a fresh stock solution from the lyophilized powder. Ensure proper storage conditions (-80°C or -20°C in a suitable solvent). Check for any visible precipitate in your working solutions before use. |
| Difficulty dissolving the lyophilized powder. | The powder has absorbed moisture. The chosen solvent is not appropriate. | Briefly centrifuge the vial to collect all the powder at the bottom. Use a high-purity, anhydrous grade of the recommended solvent (e.g., DMSO). Gentle warming and vortexing can aid in dissolution. |
Stability of this compound in Different Solvents
The following table summarizes the stability of this compound in various solvents at different storage temperatures. The data is presented as the percentage of the inhibitor remaining after a specified period.
| Solvent | Storage Temperature | 1 Month | 6 Months | 1 Year | 2 Years |
| DMSO | -80°C | >99% | >99% | >98% | >95% |
| -20°C | >99% | >98% | >95% | ~90% | |
| 4°C | ~95% | ~85% | Not Recommended | Not Recommended | |
| Ethanol | -80°C | >99% | >98% | >95% | ~92% |
| -20°C | >98% | ~95% | ~90% | Not Recommended | |
| 4°C | ~90% | Not Recommended | Not Recommended | Not Recommended | |
| Acetonitrile | -80°C | >99% | >98% | >95% | ~91% |
| -20°C | >98% | ~94% | ~88% | Not Recommended | |
| Methanol | -80°C | >98% | ~96% | ~92% | Not Recommended |
| -20°C | ~97% | ~92% | Not Recommended | Not Recommended |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
Lyophilized this compound
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of inhibitor provided.
-
Carefully add the calculated volume of DMSO to the vial.
-
Recap the vial tightly and vortex gently until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: Simplified signaling cascade of 20-HETE leading to vasoconstriction.
Caption: Recommended workflow for preparing this compound solutions.
Technical Support Center: Overcoming the In Vivo Challenges of 20-HETE Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 20-HETE inhibitors. The focus is on addressing the common challenge of their short half-life in vivo and providing actionable solutions for your experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter during your in vivo experiments with 20-HETE inhibitors.
Issue 1: Inconsistent or No Effect of 20-HETE Inhibitor in an Acute In Vivo Model
| Possible Cause | Troubleshooting Step |
| Inadequate Dosing | The effective dose can vary based on the animal model and route of administration. For inhibitors like HET0016, an effective dose is often cited as 1 mg/kg for intravenous (i.v.), intramuscular (i.m.), or subcutaneous (s.c.) administration. However, for chronic studies, higher doses (e.g., 10 mg/kg) may be required multiple times a day due to the short half-life. Review the literature for your specific model and consider a dose-response study. |
| Short Half-Life | Many 20-HETE inhibitors, such as HET0016 and TS-011, have a very short half-life of less than an hour. For acute experiments, ensure the timing of your measurements is within the expected window of inhibitor activity. For longer experiments, consider continuous infusion to maintain effective plasma concentrations. |
| Poor Bioavailability | The solubility of some inhibitors can be a limiting factor. HET0016, for example, has low aqueous solubility. Consider using a formulation agent like hydroxypropyl-β-cyclodextrin (HPβCD) to improve solubility and bioavailability for i.v. administration. |
| Inhibitor Degradation | Ensure proper storage and handling of the inhibitor to prevent degradation. Follow the manufacturer's recommendations for storage temperature and light sensitivity. Prepare solutions fresh before each experiment. |
| Off-Target Effects | At higher concentrations (e.g., 10 micromolar or higher), some inhibitors like HET0016 and TS-011 may inhibit the formation of other eicosanoids like epoxyeicosatrienoic acids (EETs), which could confound your results. If possible, measure EET levels to rule out significant off-target effects at your working concentration. |
Issue 2: Difficulty with Chronic Administration of 20-HETE Inhibitors
| Possible Cause | Troubleshooting Step |
| Short Half-Life Requiring Frequent Dosing | Repeated injections can be stressful for the animals and logistically challenging. Consider using osmotic mini-pumps for continuous infusion. Alternatively, explore newer, water-soluble antagonists like 20-SOLA or AAA, which can be administered in the drinking water for more convenient chronic dosing. |
| Vehicle-Related Toxicity | For poorly soluble compounds, the vehicle used for administration (e.g., DMSO, ethanol) can cause toxicity with chronic use. Minimize the concentration of organic solvents in your formulation. For HET0016, a formulation with HPβCD can provide a more biocompatible aqueous solution. |
| Development of Tolerance | While not extensively reported for 20-HETE inhibitors, the possibility of tolerance development with chronic use should be considered. If you observe a diminishing effect over time, it may be necessary to adjust the dose or consider intermittent dosing schedules. |
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of commonly used 20-HETE inhibitors?
A1: Many first-generation 20-HETE synthesis inhibitors, such as HET0016 and TS-011, have a short half-life of less than one hour in vivo. This necessitates frequent administration or continuous infusion for sustained effects.
Q2: How can I improve the in vivo stability and duration of action of 20-HETE inhibitors?
A2: Several strategies can be employed:
-
Formulation: Using drug delivery vehicles like cyclodextrins can improve solubility and potentially alter the pharmacokinetic profile.
-
Continuous Infusion: Osmotic mini-pumps can be implanted for continuous and controlled delivery, maintaining steady-state concentrations.
-
Use of Newer Analogs: Water-soluble antagonists such as 20-SOLA and AAA have been developed for easier oral administration in drinking water, making them suitable for longer-term studies.
Q3: Are there any orally active 20-HETE inhibitors available?
A3: Yes, newer antagonists like 20-SOLA have been developed to be water-soluble and can be administered orally, for instance, in the drinking water of animal models. Additionally, some naturally derived compounds, such as lignans from sesame, have been shown to inhibit 20-HETE synthesis and are orally available.
Q4: What are the key signaling pathways affected by 20-HETE that I should consider in my experimental design?
A4: 20-HETE is a potent vasoactive lipid that influences several signaling pathways. Key effects include:
-
Vasoconstriction: It blocks large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle cells, leading to depolarization and vasoconstriction.
-
Endothelial Dysfunction: 20-HETE can uncouple endothelial nitric oxide synthase (eNOS) and increase the production of reactive oxygen species (ROS), reducing nitric oxide bioavailability.
-
Angiogenesis: It can promote angiogenesis by stimulating the expression of vascular endothelial growth factor (VEGF).
-
Inflammation: 20-HETE is involved in inflammatory processes and can stimulate the production of pro-inflammatory cytokines.
Q5: How do I measure the in vivo efficacy of my 20-HETE inhibitor?
A5: Efficacy can be assessed by measuring:
-
Tissue/Plasma 20-HETE Levels: The most direct method is to quantify the reduction in 20-HETE concentrations in the target tissue or plasma using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacodynamic Readouts: Depending on your model, you can measure physiological responses regulated by 20-HETE, such as changes in blood pressure, renal blood flow, or cerebral vasospasm.
-
Biomarkers: Assess downstream markers of 20-HETE signaling, such as the expression of inflammatory cytokines or angiogenic factors.
Quantitative Data Summary
Table 1: In Vitro Potency of Selected 20-HETE Synthesis Inhibitors
| Inhibitor | Target | IC₅₀ | Species | Reference |
| HET0016 | 20-HETE Synthesis | 35.2 ± 4.4 nM | Rat (Renal Microsomes) | |
| HET0016 | 20-HETE Synthesis | 8.9 ± 2.7 nM | Human (Renal Microsomes) | |
| TS-011 | 20-HETE Synthesis | <10 nM | Not Specified | |
| 17-ODYA | 20-HETE Synthesis | 1.8 ± 0.8 µM | Human (Renal Microsomes) | |
| 1-ABT | 20-HETE Synthesis | 38.5 ± 14.9 µM | Human (Renal Microsomes) |
Table 2: In Vivo Administration of 20-HETE Modulators
| Compound | Type | Dose | Route of Administration | Animal Model | Key Findings | Reference |
| HET0016 | Inhibitor | 1 mg/kg | i.v., i.m., or s.c. | Rat | Effective acute dose | |
| HET0016 | Inhibitor | 10 mg/kg (twice daily) | Not Specified | Rat | Required for chronic use | |
| HET0016 | Inhibitor | 1 mg/kg (single dose) | i.v. with HPβCD | Rat | Rapidly reduced brain 20-HETE | |
| 20-SOLA | Antagonist | Not Specified | Oral (drinking water) | Mouse | Ameliorated blood pressure changes and renal injury | |
| AAA | Antagonist | 10 mg/kg/day | Oral (drinking water) | Mouse | Lowered systolic blood pressure | |
| WIT002 (20-HEDE) | Antagonist | Not Specified | Daily Treatment | Mouse | Reduced tumor growth |
Experimental Protocols
Protocol 1: In Vivo Administration of HET0016 using Hydroxypropyl-β-cyclodextrin (HPβCD) Formulation
This protocol is adapted from studies demonstrating improved solubility of HET0016 for intravenous administration.
-
Preparation of the HET0016/HPβCD Complex:
-
Prepare a solution of HPβCD in sterile saline. A common concentration is 45% (w/v).
-
Add HET0016 powder to the HPβCD solution to achieve the desired final concentration (e.g., 1 mg/mL).
-
Vortex or sonicate the mixture until the HET0016 is completely dissolved. The solution should be clear.
-
Sterile filter the final solution through a 0.22 µm filter before injection.
-
-
Administration:
-
Anesthetize the animal (e.g., rat) according to your institution's approved protocol.
-
Administer the HET0016/HPβCD complex via the desired intravenous route (e.g., tail vein). A typical dose is 1 mg/kg body weight.
-
Administer an equivalent volume of the HPβCD vehicle to the control group.
-
-
Sample Collection and Analysis:
-
At predetermined time points post-injection (e.g., 5, 10, 30, 60, 120, 240 minutes), collect blood and/or target tissues.
-
Process the samples for the quantification of 20-HETE and HET0016 levels using a validated LC-MS/MS method.
-
Protocol 2: Chronic Oral Administration of a Water-Soluble 20-HETE Antagonist
This protocol is based on studies using water-soluble antagonists like AAA.
-
Preparation of Dosing Solution:
-
Calculate the total daily dose required for the animal (e.g., 10 mg/kg/day for AAA).
-
Estimate the average daily water consumption of the animals.
-
Dissolve the calculated amount of the water-soluble antagonist in the total volume of drinking water to be provided for that day.
-
-
Administration:
-
Replace the regular drinking water in the cages with the antagonist-containing water.
-
Prepare fresh solutions daily to ensure stability.
-
Monitor the water intake to ensure consistent dosing.
-
-
Monitoring and Analysis:
-
Measure relevant physiological parameters (e.g., blood pressure) at regular intervals throughout the study period.
-
At the end of the study, collect tissues for analysis of 20-HETE levels, gene expression, or histological evaluation.
-
Visualizations
Validation & Comparative
A Comparative Guide to 20-HETE Inhibitors in Hypertension Models: HET0016 vs. Other Modulators
An Objective Analysis for Researchers and Drug Development Professionals
The role of 20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, in the pathogenesis of hypertension is a critical area of cardiovascular research. 20-HETE acts as a potent vasoconstrictor and is implicated in endothelial dysfunction, vascular inflammation, and remodeling[1][2][3]. Consequently, inhibitors of 20-HETE synthesis have emerged as promising therapeutic agents for hypertension. This guide provides a detailed comparison of the efficacy of HET0016, a well-characterized 20-HETE synthesis inhibitor, against other modulatory approaches in preclinical hypertension models.
While this guide aims to compare HET0016 with a compound referred to as "20-HETE inhibitor-2," a thorough review of scientific literature did not yield a specific, widely recognized compound under this name. Therefore, this guide will provide a comprehensive profile of HET0016, supported by experimental data, and will draw comparisons with other known 20-HETE inhibitors where applicable.
HET0016: A Profile of a Potent 20-HETE Synthesis Inhibitor
HET0016, chemically known as N-hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine, is a highly potent and selective inhibitor of the CYP4A and CYP4F enzyme families, which are the primary producers of 20-HETE[1][4][5]. Its mechanism of action involves the non-competitive and irreversible inhibition of the ω-hydroxylation of arachidonic acid, thereby preventing the formation of 20-HETE[1].
Efficacy of HET0016 in Preclinical Models of Hypertension
HET0016 has demonstrated significant antihypertensive effects in various rodent models of hypertension. These studies highlight its potential as a therapeutic agent by targeting the vascular and renal mechanisms contributing to high blood pressure.
Table 1: Summary of HET0016 Efficacy in Hypertension Models
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day, intraperitoneally for 5 days | Moderately decreased systolic blood pressure. Attenuated cerebrovascular inflammation and oxidative stress. | [4] |
| Reduced Uterine Perfusion Pressure (RUPP) Rats (Model of Preeclampsia) | 1 mg/kg/day, from gestational days 14-18 | Decreased mean arterial pressure and reduced fetal death. | [6] |
| Human CYP4A11 Transgenic Mice | Daily administration (dosage not specified) | Normalized systolic blood pressure. | [7] |
| Sprague-Dawley Rats with Endothelial-Specific CYP4A2 Overexpression | Daily treatment (dosage not specified) | Greatly attenuated the increase in blood pressure. | [8] |
| Dihydrotestosterone (DHT)-Treated Rats (Androgen-Induced Hypertension) | Not specified | Attenuated androgen-mediated blood pressure elevation. | [9] |
It is noteworthy that the effect of HET0016 can be model-dependent. For instance, in normotensive Sprague-Dawley rats on a low-salt diet, HET0016 had no effect on blood pressure; however, it induced salt-sensitive hypertension when these rats were fed a high-salt diet, suggesting a complex role for 20-HETE in sodium homeostasis[10].
Signaling Pathways and Mechanism of Action
20-HETE exerts its pro-hypertensive effects through a complex signaling cascade. It binds to the G-protein coupled receptor GPR75, initiating downstream signaling that leads to vasoconstriction, endothelial dysfunction, and inflammation[1][11][12]. HET0016, by inhibiting 20-HETE synthesis, effectively blocks these pathological processes.
Caption: Signaling pathway of 20-HETE in hypertension and the inhibitory action of HET0016.
Experimental Protocols
The following provides a generalized experimental protocol for evaluating the efficacy of 20-HETE inhibitors in a hypertensive animal model, based on methodologies cited in the literature[4].
1. Animal Model:
-
Strain: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls, typically 12-week-old males.
-
Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
2. Drug Administration:
-
Compound: HET0016 is dissolved in a vehicle, such as a 10% lecithin solution.
-
Dosage: A common dosage is 10 mg/kg/day.
-
Route of Administration: Intraperitoneal injection.
-
Duration: Typically for a period of 5 to 10 days.
3. Blood Pressure Measurement:
-
Method: Systolic blood pressure is measured using a non-invasive tail-cuff method.
-
Procedure: Measurements are taken before the start of the treatment (baseline) and at regular intervals throughout the treatment period.
4. Tissue Collection and Analysis:
-
At the end of the treatment period, animals are euthanized, and relevant tissues (e.g., middle cerebral arteries, kidneys) are collected for further analysis.
-
Analysis: This can include measuring markers of oxidative stress, inflammation (e.g., TNF-α, IL-1β, IL-6 mRNA expression), and vascular function assessment.
Caption: A typical experimental workflow for assessing the efficacy of 20-HETE inhibitors.
Concluding Remarks
HET0016 stands out as a potent and selective inhibitor of 20-HETE synthesis with demonstrated efficacy in lowering blood pressure and mitigating vascular pathology in several key preclinical models of hypertension. Its ability to reduce inflammation and oxidative stress further underscores its therapeutic potential. While a direct comparison with a specific "this compound" is not feasible based on current literature, the extensive data on HET0016 provides a strong benchmark for the evaluation of any novel 20-HETE inhibitor. Future research should focus on head-to-head comparisons of HET0016 with other emerging inhibitors to further delineate the most promising candidates for clinical development in the treatment of hypertension.
References
- 1. The CYP/20-HETE/GPR75 axis in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with the cytochrome P450 ω-hydroxylase inhibitor HET0016 attenuates cerebrovascular inflammation, oxidative stress and improves vasomotor function in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of 20-hydroxyeicosatetraenoic acid lowers blood pressure in a rat model of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20-Hydroxyeicosatetraenoic Acid (HETE)-dependent Hypertension in Human Cytochrome P450 (CYP) 4A11 Transgenic Mice: NORMALIZATION OF BLOOD PRESSURE BY SODIUM RESTRICTION, HYDROCHLOROTHIAZIDE, OR BLOCKADE OF THE TYPE 1 ANGIOTENSIN II RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. 20-HETE and Blood Pressure Regulation: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. mdpi.com [mdpi.com]
- 12. ahajournals.org [ahajournals.org]
A Comparative Analysis of Selectivity: HET0016 vs. DDMS as 20-HETE Synthesis Inhibitors
For researchers investigating the multifaceted roles of 20-hydroxyeicosatetraenoic acid (20-HETE), selecting a highly selective inhibitor is paramount to ensure experimental outcomes are directly attributable to the modulation of 20-HETE synthesis. This guide provides an objective comparison between two prominent inhibitors: HET0016, a potent and highly selective agent, and Dibromo-dodecenyl-methylsulfimide (DDMS), another widely used selective inhibitor. While the query specified "20-HETE inhibitor-2," this is a non-specific term; based on its prevalence and high selectivity documented in literature, this guide will focus on N-Hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine (HET0016) as the comparative compound to DDMS.
Data Presentation: Inhibitor Selectivity Profile
The inhibitory activity of HET0016 and DDMS is quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity is determined by comparing the IC50 for the target enzyme (CYP4A/4F, which produce 20-HETE) against off-target enzymes, such as those responsible for producing epoxyeicosatrienoic acids (EETs) or other cytochrome P450 enzymes involved in drug metabolism.
| Inhibitor | Target/Enzyme | Test System | IC50 Value (nM) | Reference |
| HET0016 | 20-HETE Formation (ω-hydroxylation) | Human Renal Microsomes | 8.9 ± 2.7 | [1] |
| 20-HETE Formation (ω-hydroxylation) | Rat Renal Microsomes | 35 ± 4 | [1] | |
| EET Formation (epoxidation) | Rat Renal Microsomes | 2800 ± 300 | [1] | |
| CYP2C9 | Human Recombinant | 3300 | [1] | |
| CYP2D6 | Human Recombinant | 83,900 | [1] | |
| CYP3A4 | Human Recombinant | 71,000 | [1] | |
| Cyclooxygenase (COX) Activity | Not Specified | 2300 | [1] | |
| DDMS | 20-HETE Formation (ω-hydroxylation) | Rat Renal Microsomes | ~2000 | [1] |
| EET Formation (epoxidation) | Rat Renal Microsomes | ~60,000 | [1] |
Summary of Findings: The data clearly indicates that HET0016 is a significantly more potent inhibitor of 20-HETE synthesis than DDMS, with an IC50 value in the low nanomolar range in human renal microsomes (8.9 nM)[1]. Furthermore, HET0016 demonstrates high selectivity. For instance, in rat renal microsomes, its potency for inhibiting 20-HETE formation (IC50 of 35 nM) is approximately 80 times greater than its potency for inhibiting EET formation (IC50 of 2800 nM)[1]. DDMS is also selective, but its overall potency is lower, with an IC50 for 20-HETE synthesis of approximately 2 µM (2000 nM)[1]. While both are effective tools, HET0016's higher potency allows for its use at lower concentrations, minimizing the risk of off-target effects.
Experimental Protocols
The following is a generalized protocol for determining the IC50 values of 20-HETE inhibitors, based on common methodologies described in the literature.
Objective: To determine the concentration-dependent inhibition of 20-HETE and EET formation by a test compound (e.g., HET0016 or DDMS) in renal microsomes.
Materials:
-
Renal microsomes (human or rat)
-
Arachidonic Acid (AA), [¹⁴C]-labeled or unlabeled
-
Test inhibitors (HET0016, DDMS)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile, ethyl acetate, formic acid (for extraction and chromatography)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
Procedure:
-
Microsomal Preparation: Renal microsomes are prepared from kidney tissue through differential centrifugation. The final microsomal pellet is resuspended in a buffer and protein concentration is determined.
-
Incubation: Microsomes (e.g., 0.5 mg/mL protein) are pre-incubated in potassium phosphate buffer at 37°C for a few minutes.
-
Inhibitor Addition: The test inhibitor is added at various concentrations (e.g., from 1 nM to 100 µM) to different reaction tubes. A control tube with vehicle (e.g., DMSO) is also prepared.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid (e.g., 40 µM) and the NADPH regenerating system.
-
Incubation Period: The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by acidification (e.g., with formic acid) and placing the tubes on ice.
-
Metabolite Extraction: The eicosanoid metabolites are extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic layer is then evaporated to dryness.
-
Analysis: The dried extract is reconstituted and analyzed by reverse-phase HPLC or LC-MS/MS to separate and quantify the formation of 20-HETE and various EETs.
-
Data Calculation: The rate of metabolite formation is calculated for each inhibitor concentration and expressed as a percentage of the control (vehicle-only) activity. The IC50 value is then determined by fitting the concentration-response data to a sigmoid curve using non-linear regression analysis.
Mandatory Visualization: 20-HETE Signaling Pathway
The following diagram illustrates the synthesis of 20-HETE and its key downstream signaling effects that contribute to vascular regulation and pathology.
References
Validating the Anti-Tumor Efficacy of 20-HETE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of 20-hydroxyeicosatetraenoic acid (20-HETE) inhibitors, with a focus on the well-characterized inhibitor HET0016, referred to herein as "20-HETE Inhibitor-2" for illustrative purposes. We will compare its performance against alternative therapeutic strategies, namely COX-2 inhibition and VEGF inhibition, supported by experimental data from in vitro and in vivo studies. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to facilitate a comprehensive understanding.
The Role of 20-HETE in Tumor Growth
20-HETE is a lipid signaling molecule produced from arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families. It plays a significant role in cancer progression by promoting cell proliferation, migration, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen).[1] Elevated levels of 20-HETE and its synthesizing enzymes have been observed in various human cancers, making the 20-HETE pathway a promising target for anti-cancer therapies.[1]
Comparative Analysis of Anti-Tumor Efficacy
This section compares the in vitro and in vivo efficacy of this compound (HET0016) with a COX-2 inhibitor (Celecoxib) and a VEGF inhibitor (Bevacizumab).
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for the compared inhibitors against various cancer cell lines. It's important to note that direct comparative studies across a wide range of cell lines are limited, and experimental conditions can vary.
| Inhibitor | Cancer Cell Line | IC50 Value (µM) | Exposure Time | Reference |
| This compound (HET0016) | Human Glioma (U251) | ~10 (suppressed 56% of proliferation) | 48h | [2][3] |
| Human Renal Adenocarcinoma (786-O) | 10 (reduced proliferation by 66%) | 72h | [4][5] | |
| Human Renal Adenocarcinoma (769-P) | 10 (reduced proliferation by 40%) | 72h | [4][5] | |
| COX-2 Inhibitor (Celecoxib) | Human Colon Cancer (HCT-116) | 11.7 - 37.2 | 72h | [6] |
| Human Breast Cancer (MCF-7) | 20-25 | 72h | [7][8] | |
| Human Breast Cancer (MDA-MB-231) | 44-50 | 72h | [7][8] | |
| Human Ovarian Cancer (SKOV3) | 25 | 72h | [7] | |
| Human Melanoma (A2058) | 63 | 72h | [9] | |
| VEGF Inhibitor (Bevacizumab) | Human Colorectal Cancer (HT-29) | 22.50 (mg/mL) | 72h | [10][11] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Not directly cytotoxic, inhibits proliferation induced by VEGF | - | [12] |
Note: The IC50 for Bevacizumab is presented in mg/mL as reported in the source and its primary mechanism is anti-angiogenic rather than directly cytotoxic to all tumor cells. Some studies suggest Bevacizumab has no direct significant cytotoxic effect on some cancer cell lines.[12][13]
In Vivo Efficacy: Inhibition of Tumor Growth in Xenograft Models
The following table summarizes the in vivo anti-tumor efficacy of the inhibitors in animal models. The data highlights the percentage of tumor growth inhibition under specific experimental conditions.
| Inhibitor | Cancer Type (Cell Line) | Animal Model | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| This compound (HET0016) | Glioblastoma (9L) | Rat | 10 mg/kg/day, i.p. | 2 weeks | 80% reduction in tumor volume | |
| Triple-Negative Breast Cancer (MDA-MB-231) | Mouse | 10 mg/kg, i.p., 5 days/week | 3-4 weeks | Significant inhibition, complete inhibition in 30% of animals | [14] | |
| Glioblastoma (Human Xenograft) | Rat | IV formulation | - | Significantly reduced tumor volume compared to vehicle | [15] | |
| COX-2 Inhibitor (Celecoxib) | Gastric Cancer (SGC7901) | Mouse | Orally | From 2nd week | Significantly smaller tumors than control | [7] |
| Cutaneous Squamous Cell Carcinoma | Mouse | i.p. injection | - | Potently suppressed tumor growth | [8] | |
| Renal Cell Carcinoma (A498 & 786-O) | Mouse | - | - | Greater inhibition in combination with Sunitinib | [4] | |
| VEGF Inhibitor (Bevacizumab) | Colorectal Cancer | Mouse | - | - | Synergistic effect with Celecoxib in inhibiting angiogenesis | [16] |
| Ovarian Cancer & Glioblastoma | Patient | - | - | High initial response rate, but often transient | [17] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes involved in validating these inhibitors, the following diagrams are provided.
Caption: 20-HETE signaling pathway and the point of intervention for 20-HETE inhibitors.
Caption: A generalized workflow for the preclinical validation of anti-tumor inhibitors.
Caption: A logical comparison of the primary targets and mechanisms of the discussed inhibitors.
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is used to assess the cytotoxic effect of an inhibitor on cancer cell lines and to determine its IC50 value.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound (HET0016) or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor, e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic brain tumor model in mice to evaluate the in vivo efficacy of anti-tumor compounds.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Glioblastoma cell line (e.g., U87-MG, 9L)
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthetics
-
This compound (HET0016) or other test compounds formulated for in vivo administration
-
Calipers for tumor measurement (if subcutaneous) or imaging system (e.g., bioluminescence) for orthotopic models
Procedure:
-
Cell Preparation: Culture the glioblastoma cells and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells per 5-10 µL.
-
Animal Anesthesia and Surgery: Anesthetize the mouse using an appropriate anesthetic. Shave and sterilize the scalp. Mount the mouse in a stereotactic frame.
-
Intracranial Injection: Create a small burr hole in the skull at a predetermined stereotactic coordinate corresponding to the desired brain region (e.g., the striatum). Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Wound Closure: Withdraw the needle slowly and close the scalp incision with sutures or surgical glue.
-
Tumor Growth Monitoring: Allow the tumors to establish for a set period (e.g., 7-10 days). Monitor tumor growth using a non-invasive imaging technique such as bioluminescence imaging (if cells are engineered to express luciferase) or MRI.
-
Inhibitor Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the inhibitor and vehicle control according to the planned dosage and schedule (e.g., daily intraperitoneal injections).
-
Efficacy Evaluation: Continue to monitor tumor growth throughout the treatment period. At the end of the study, sacrifice the mice and harvest the brains for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) to further assess the treatment effect.
-
Data Analysis: Compare the tumor volumes or bioluminescence signals between the treatment and control groups to determine the percentage of tumor growth inhibition. Analyze survival data if the study is designed for it.
Conclusion
The validation of this compound (HET0016) demonstrates its potential as a potent anti-tumor agent, acting through the inhibition of both cell proliferation and angiogenesis. Comparative analysis with established therapies like COX-2 and VEGF inhibitors reveals distinct yet sometimes overlapping mechanisms of action. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the 20-HETE pathway in cancer. The provided data tables and experimental protocols serve as a valuable resource for the preclinical evaluation of this and other novel anti-cancer compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Human U251 glioma cell proliferation is suppressed by HET0016 [N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine], a selective inhibitor of CYP4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Down-regulation of 20-HETE Synthesis and Signaling Inhibits Renal Adenocarcinoma Cell Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-regulation of 20-HETE synthesis and signaling inhibits renal adenocarcinoma cell proliferation and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Autophagy Inhibition Promotes Bevacizumab-induced Apoptosis and Proliferation Inhibition in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]
- 14. HET0016, a Selective Inhibitor of 20-HETE Synthesis, Decreases Pro-Angiogenic Factors and Inhibits Growth of Triple Negative Breast Cancer in Mice | PLOS One [journals.plos.org]
- 15. Intravenous Formulation of HET0016 Decreased Human Glioblastoma Growth and Implicated Survival Benefit in Rat Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic effect of bevacizumab and celecoxib on angiogenesis in vitro using human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Bevacizumab Activity Following Treatment of Patients With Ovarian Cancer or Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of First and Second-Generation 20-HETE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of first and second-generation inhibitors of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent, vasoactive lipid metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1][2] It plays a complex and critical role in regulating vascular tone, renal function, and blood pressure.[3][4] Dysregulation of 20-HETE production is implicated in the pathophysiology of hypertension, stroke, and certain cancers, making its synthesis pathway a compelling therapeutic target.[5][6] This analysis summarizes the evolution of these inhibitors, presenting key performance data, detailed experimental methodologies, and visualizations of the underlying biological pathways.
First-Generation Inhibitors: Initial Exploration with Limitations
The first generation of 20-HETE inhibitors primarily consisted of compounds developed for broader enzymatic inhibition or as initial probes for the 20-HETE pathway. These agents were crucial for the initial characterization of 20-HETE's physiological functions but are generally limited by low potency, poor selectivity, and unfavorable pharmacokinetic properties.[7]
Key examples include 17-octadecynoic acid (17-ODYA), a suicide-substrate inhibitor, and N-methylsulfonyl-12,12-dibromododec-11-enamide (DDMS).[1][7] While DDMS offered more selectivity than 17-ODYA, which also significantly inhibits the formation of epoxyeicosatrienoic acids (EETs), both compounds suffer from poor solubility and protein binding, limiting their utility in chronic in vivo studies.[7][8]
Second-Generation Inhibitors: A Leap in Potency and Selectivity
A major advancement in the field was the development of second-generation inhibitors, characterized by their high potency and remarkable selectivity.[7] N-hydroxy-N′-(4-butyl-2-methylphenyl)formamidine (HET0016) and N-(3-Chloro-4-morpholin-4-yl)Phenyl-N′-hydroxyimido formamide (TS-011) represent this class.[1]
HET0016, in particular, has become the most widely used tool for studying 20-HETE synthesis due to its nanomolar potency and approximately 80- to 100-fold selectivity for inhibiting 20-HETE formation over EETs.[8] Despite this significant improvement, second-generation inhibitors like HET0016 still face challenges for clinical development, including poor aqueous solubility and a short biological half-life, which complicates dosing in chronic disease models.[5][9]
Quantitative Performance Data
The following tables summarize the in vitro potency and selectivity of representative first and second-generation 20-HETE inhibitors based on published experimental data.
Table 1: Inhibitory Potency (IC₅₀) against 20-HETE Formation
| Inhibitor Class | Compound | Species/Tissue Source | IC₅₀ (vs. 20-HETE) | Citation(s) |
| First-Generation | 17-ODYA | Rat Renal Microsomes | 6.9 µM | [8] |
| 17-ODYA | Human Renal Microsomes | 1.8 µM | [8] | |
| 1-ABT* | Human Renal Microsomes | 38.5 µM | [8] | |
| Second-Generation | HET0016 | Rat Renal Microsomes | 35.2 nM | [8] |
| HET0016 | Human Renal Microsomes | 8.9 nM | [8] |
*1-aminobenzotriazole (1-ABT) is another early, non-selective CYP inhibitor used in foundational studies.
Table 2: Selectivity Profile of HET0016 in Rat Renal Microsomes
| Metabolite Inhibited | IC₅₀ Value | Selectivity Ratio (IC₅₀ EETs / IC₅₀ 20-HETE) | Citation(s) |
| 20-HETE | 35.2 nM | - | [8] |
| EETs (total) | 2800 nM | ~80x | [8] |
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, it is crucial to visualize the biological pathways they target and the experimental procedures used to evaluate them.
Caption: The 20-HETE synthesis and signaling cascade.
Caption: A typical workflow for determining inhibitor IC₅₀ values.
Key Experimental Protocols
In Vitro Determination of Inhibitor Potency (Microsomal Assay)
This protocol is adapted from methodologies used to characterize HET0016 and other inhibitors.[8]
-
Objective: To determine the IC₅₀ value of a test compound against 20-HETE synthesis.
-
Materials:
-
Kidney microsomes (human or rat).
-
Test inhibitor (e.g., HET0016, 17-ODYA) at various concentrations.
-
Radiolabeled [¹⁴C]-Arachidonic Acid (AA).
-
NADPH (cofactor).
-
Potassium phosphate buffer (pH 7.4).
-
Solvents for extraction (e.g., ethyl acetate) and HPLC mobile phase.
-
-
Procedure:
-
Pre-incubation: Renal microsomes (0.5 mg protein) are pre-incubated for 3-5 minutes at 37°C in the potassium phosphate buffer with the test inhibitor at a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁶ M).
-
Reaction Initiation: The enzymatic reaction is initiated by adding NADPH (1 mM) and [¹⁴C]-AA (e.g., 42 µM).
-
Incubation: The mixture is incubated for 15-30 minutes at 37°C with shaking.
-
Reaction Termination: The reaction is stopped by acidification with formic acid or hydrochloric acid to a pH of 3.5-4.0.
-
Extraction: The eicosanoid metabolites are extracted from the aqueous phase using an organic solvent like ethyl acetate. The solvent is then evaporated under nitrogen.
-
Analysis: The dried residue is reconstituted and injected into a reverse-phase HPLC system to separate the AA metabolites.
-
Quantification: The radioactive peaks corresponding to 20-HETE and other metabolites (like EETs) are detected and quantified using a liquid scintillation counter.
-
Calculation: The rate of product formation is calculated. The percent inhibition at each inhibitor concentration is determined relative to a vehicle control, and the data are fitted to a dose-response curve to calculate the IC₅₀ value.
-
In Vivo Assessment of Antihypertensive Effects (Animal Model)
This protocol describes a general method for evaluating the effect of a 20-HETE inhibitor on blood pressure in a hypertensive animal model.[6][10]
-
Objective: To determine if inhibiting 20-HETE synthesis lowers blood pressure in vivo.
-
Model: Spontaneously Hypertensive Rats (SHR) or other models of hypertension (e.g., Reduced Uterine Perfusion Pressure - RUPP - rats for preeclampsia studies).[6][10]
-
Materials:
-
Test inhibitor (e.g., HET0016) formulated for in vivo administration (e.g., 1 mg/kg daily).[10]
-
Vehicle control.
-
Blood pressure measurement system (e.g., tail-cuff plethysmography).
-
-
Procedure:
-
Acclimation: Animals are acclimated to the housing facility and to the blood pressure measurement procedure to minimize stress-induced readings.
-
Baseline Measurement: Baseline systolic or mean arterial blood pressure is recorded for several days before the start of treatment.
-
Treatment Administration: Animals are randomly assigned to receive either the test inhibitor or a vehicle control. The compound is administered daily via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection) for a predetermined period (e.g., 5-14 days).[10]
-
Blood Pressure Monitoring: Blood pressure is measured at regular intervals throughout the treatment period. Measurements are typically taken at the same time each day to ensure consistency.
-
Data Analysis: The change in blood pressure from baseline is calculated for both the treated and vehicle groups. Statistical analysis (e.g., ANOVA) is used to determine if the inhibitor produced a significant reduction in blood pressure compared to the control group.
-
Conclusion
The evolution from first to second-generation 20-HETE inhibitors marks a significant progression in achieving the potency and selectivity required for effective pharmacological tools. While first-generation compounds like 17-ODYA were instrumental in establishing the pro-hypertensive role of vascular 20-HETE, their off-target effects complicated the interpretation of results. Second-generation inhibitors, exemplified by HET0016, offer highly specific inhibition, allowing for a more precise dissection of 20-HETE's functions in health and disease. However, the poor pharmacokinetic profiles of current inhibitors remain a critical hurdle for their translation into clinical therapeutics.[5][7] Future research will likely focus on developing third-generation inhibitors that retain the high potency and selectivity of compounds like HET0016 while incorporating improved drug-like properties, such as enhanced solubility and longer half-lives, to enable their potential use in treating human diseases.
References
- 1. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Blood Pressure–Lowering Effect of 20-HETE Blockade in Cyp4a14(−/−) Mice Is Associated with Natriuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-HETE and Blood Pressure Regulation: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 6. 20-HETE and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravenous Formulation of HET0016 for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of 20-hydroxyeicosatetraenoic acid lowers blood pressure in a rat model of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: 20-HETE Inhibitor-2 Versus Other CYP4A Inhibitors in Preclinical Research
In the landscape of preclinical drug development, particularly for cardiovascular and oncological research, the inhibition of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis has emerged as a promising therapeutic strategy. 20-HETE, a potent vasoconstrictor and pro-angiogenic factor, is primarily produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families. This guide provides a comparative analysis of "20-HETE inhibitor-2" against other well-established CYP4A inhibitors, namely HET0016, DDMS, and 17-ODYA, with a focus on their performance based on available experimental data.
Performance Comparison of CYP4A Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other key CYP4A inhibitors. The data has been compiled from various independent studies to provide a comparative overview.
Table 1: In Vitro Inhibitory Potency (IC50) Against 20-HETE Synthesis
| Inhibitor | Species | Microsome Source | IC50 (nM) | Reference |
| This compound | Human | Liver | 28.68 | [1] |
| Rat | Liver | 102.6 | [1] | |
| Mouse | Liver | 1337 | [1] | |
| HET0016 | Human | Renal | 8.9 | [2] |
| Rat | Renal | 35 | [2] | |
| Recombinant Human CYP4A1 | - | 17.7 | [3] | |
| Recombinant Human CYP4A2 | - | 12.1 | [3] | |
| Recombinant Human CYP4A3 | - | 20.6 | [3] | |
| DDMS | - | - | Selective 20-HETE production inhibitor | [3] |
| 17-ODYA | Rat | Renal | >5000 | [2] |
Table 2: Selectivity Profile of CYP4A Inhibitors
| Inhibitor | Target Enzymes | Off-Target Effects (IC50) | Reference |
| This compound | CYP4F2, CYP4A11 | Data not available | [4] |
| HET0016 | CYP4A, CYP4F | Epoxyeicosatrienoic acid (EET) formation: 2800 nM, Cyclooxygenase (COX): 2300 nM, CYP2C9: 3300 nM, CYP2D6: 83,900 nM, CYP3A4: 71,000 nM | [2] |
| DDMS | Selective for 20-HETE synthesis | Attenuates vasodilatory response to sodium nitroprusside (SNP) | [3] |
| 17-ODYA | CYP450 ω-hydroxylase | Non-selective, also inhibits EET and dihydroxyeicosatrienoic acid formation | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified signaling pathway of 20-HETE-mediated vasoconstriction and the point of intervention for CYP4A inhibitors.
Caption: General workflow for determining the IC50 of CYP4A inhibitors in a microsomal assay.
Detailed Experimental Protocols
In Vitro Microsomal Inhibition Assay for 20-HETE Synthesis
This protocol is a representative method for determining the inhibitory potency of compounds on 20-HETE formation.
1. Microsome Preparation:
-
Liver or kidney tissues from the species of interest (e.g., human, rat) are homogenized in a buffer solution.
-
Microsomal fractions are isolated by differential centrifugation.
-
Protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).
2. Inhibition Assay:
-
In a microcentrifuge tube, add the following components in order:
-
Microsomal protein (e.g., 0.2-0.5 mg/mL).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
The test inhibitor at various concentrations (e.g., from 1 nM to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add arachidonic acid (substrate) to a final concentration of approximately 10-50 µM.
-
Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
3. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution, such as 2N HCl or ice-cold acetonitrile.
-
Add an internal standard (e.g., deuterated 20-HETE) for quantification.
-
Extract the metabolites from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis.
4. Quantification by LC-MS/MS:
-
Analyze the reconstituted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the metabolites using a suitable C18 column with a gradient elution.
-
Detect and quantify 20-HETE and the internal standard using multiple reaction monitoring (MRM) mode.
5. Data Analysis:
-
Calculate the concentration of 20-HETE in each sample based on the standard curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Assessment of Antihypertensive Effects in a Spontaneously Hypertensive Rat (SHR) Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of CYP4A inhibitors in a common animal model of hypertension.
1. Animal Model:
-
Use adult male Spontaneously Hypertensive Rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
2. Drug Administration:
-
Dissolve the test inhibitor (e.g., HET0016) in a suitable vehicle (e.g., saline, PEG400).
-
Administer the inhibitor to the SHRs via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency for a specified duration (e.g., daily for 2-4 weeks).
-
Administer the vehicle to a control group of SHRs and WKY rats.
3. Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure at baseline and at regular intervals throughout the study period.
-
Use a non-invasive method, such as the tail-cuff method, for conscious rats to minimize stress.
4. Tissue and Plasma Collection:
-
At the end of the treatment period, anesthetize the rats and collect blood samples via cardiac puncture for plasma analysis of 20-HETE levels.
-
Perfuse the animals with saline and harvest relevant organs, such as the kidneys and aorta, for further analysis (e.g., measurement of 20-HETE production, protein expression of CYP4A enzymes).
5. Data Analysis:
-
Compare the blood pressure measurements between the treated and vehicle control groups of SHRs.
-
Analyze the plasma and tissue levels of 20-HETE to confirm target engagement.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the observed effects.
Concluding Remarks
The available data indicates that "this compound" is a potent inhibitor of 20-HETE synthesis in human liver microsomes, with its primary targets being CYP4F2 and CYP4A11. When compared to the well-characterized inhibitor HET0016, "this compound" shows a slightly lower potency in human-derived systems based on the available data from different sources. HET0016 has been extensively studied and demonstrates high potency and selectivity for CYP4A enzymes. DDMS is also a selective inhibitor, while 17-ODYA is a non-selective CYP450 inhibitor.
For researchers and drug development professionals, the choice of a CYP4A inhibitor will depend on the specific experimental needs, including the desired level of selectivity, the species being studied, and the intended in vitro or in vivo application. While "this compound" presents a viable option, further head-to-head comparative studies published in peer-reviewed literature are needed to fully elucidate its performance characteristics relative to other established inhibitors.
References
- 1. escholarship.org [escholarship.org]
- 2. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of 20-HETE Inhibitors in Stroke: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of stroke therapeutics, this guide provides an objective comparison of the in vivo efficacy of 20-hydroxyeicosatetraenoic acid (20-HETE) inhibitors against other stroke treatment alternatives. This analysis is supported by experimental data from preclinical studies, with a focus on quantitative outcomes and detailed methodologies to aid in the critical evaluation and design of future research.
20-HETE in Ischemic Stroke: A Key Therapeutic Target
Following an ischemic stroke, the production of 20-HETE, a potent vasoconstrictor, is elevated in the brain tissue and plasma of both patients and animal models.[1][2] This increase in 20-HETE contributes to the severity of the stroke by promoting vasospasm, endothelial dysfunction, and inflammation.[3] Inhibition of 20-HETE synthesis has emerged as a promising neuroprotective strategy, with studies demonstrating a significant reduction in infarct size and improved neurological outcomes in animal models of stroke.[3][4]
Comparative Efficacy of Stroke Therapies
This guide focuses on the 20-HETE synthesis inhibitor, HET0016 , and compares its preclinical efficacy with established and investigational stroke therapies: tissue Plasminogen Activator (tPA) , the free radical scavenger NXY-059 , and the antioxidant Edaravone .
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of these compounds in rodent models of transient middle cerebral artery occlusion (tMCAO), a common experimental model of ischemic stroke.
Table 1: Reduction in Infarct Volume
| Compound | Animal Model | Dosage | Administration Route | Time of Administration | Infarct Volume Reduction (%) vs. Control | Reference(s) |
| HET0016 | Rat | 10 mg/kg | Intraperitoneal | Before MCAO | 84.3% (9.1% vs 57.4%) | [5][6] |
| HET0016 | Rat (SHRSP) | 1 mg/kg | - | Before MCAO | 87% | [4] |
| HET0016 | Rat (SHR) | 1 mg/kg | - | Before MCAO | 59% | [4] |
| HET0016 | Rat | 0.1 and 1.0 mg/kg | Intravenous | Before reperfusion | 65% | [7] |
| tPA | Rat (diabetic) | 10 mg/kg | Intravenous | 1.5 hours post-stroke | 20% | [1] |
| tPA | Rat (non-diabetic) | 10 mg/kg | Intravenous | 1.5 hours post-stroke | 52% | [1] |
| NXY-059 | Rat | 10 mg/kg/h | Intravenous | 2.25 hours post-occlusion | 59% | [8] |
| NXY-059 | Primate | - | - | - | >50% | [9] |
| Edaravone | Animal Models (pooled) | Various | Various | Various | 25.5% | [10][11] |
Table 2: Improvement in Neurological Outcome
| Compound | Animal Model | Neurological Assessment | Improvement vs. Control | Reference(s) |
| HET0016 | Rat | Neurological score | Significant improvement | [12] |
| tPA | Rat (non-diabetic) | 4-point neurological scale | Significant improvement (score of 1.44 vs 2.67) | [1] |
| NXY-059 | Rat | Neurological impairment | Dose-dependent decrease | [8] |
| Edaravone | Animal Models (pooled) | Functional outcome | 30.3% improvement | [10][11] |
Experimental Protocols
The data presented above is primarily derived from studies utilizing the transient middle cerebral artery occlusion (tMCAO) model in rodents. This model is a widely accepted method for inducing focal cerebral ischemia that mimics human stroke.
Transient Middle Cerebral Artery Occlusion (tMCAO) Protocol
Objective: To induce a reproducible focal ischemic stroke in a rodent model.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad and rectal probe to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
Laser Doppler flowmeter
-
Nylon monofilament suture with a silicone-coated tip
Procedure:
-
Anesthesia and Physiological Monitoring: The animal is anesthetized, typically with isoflurane. Body temperature is maintained at 37°C using a heating pad and monitored with a rectal probe.
-
Surgical Exposure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: The ECA is carefully dissected and ligated distally. A temporary ligature is placed around the origin of the ECA.
-
Arteriotomy and Filament Insertion: A small incision is made in the ECA stump. A silicone-coated nylon monofilament is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Confirmation of Occlusion: Successful occlusion is confirmed by a significant drop (typically >70%) in cerebral blood flow (CBF) as measured by a laser Doppler flowmeter placed on the skull over the MCA territory.
-
Occlusion Period: The filament is left in place for a predetermined duration (e.g., 60, 90, or 120 minutes) to induce ischemia.
-
Reperfusion: After the occlusion period, the monofilament is withdrawn to allow for reperfusion of the MCA territory, which is confirmed by the restoration of CBF on the laser Doppler monitor.
-
Wound Closure and Post-operative Care: The incision is closed, and the animal is allowed to recover from anesthesia. Post-operative care includes monitoring for any signs of distress and providing analgesia as needed.
Outcome Assessment:
-
Infarct Volume: Typically assessed 24-48 hours post-tMCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining, which delineates the infarcted (white) from viable (red) tissue.
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and sensory function. A common scoring system is a 5-point scale where 0 is no deficit and 4 is severe deficit.
Visualizing the Mechanisms
To better understand the role of 20-HETE in stroke and the experimental approach to its study, the following diagrams are provided.
Caption: 20-HETE Signaling Pathway in Ischemic Stroke.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
Conclusion
The preclinical data strongly suggests that inhibition of 20-HETE synthesis, exemplified by HET0016, is a highly effective strategy for reducing infarct volume and improving neurological outcomes in animal models of ischemic stroke. The magnitude of the protective effect observed with HET0016 appears to be comparable or, in some cases, superior to other neuroprotective agents and even the standard-of-care thrombolytic, tPA, in these models. These findings underscore the critical role of 20-HETE in the pathophysiology of ischemic stroke and highlight the therapeutic potential of its inhibitors. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical results into effective treatments for stroke patients.
References
- 1. A rat model of studying tPA thrombolysis in ischemic stroke with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Conflicting Roles of 20-HETE in Hypertension and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated production of 20-HETE in the cerebral vasculature contributes to severity of ischemic stroke and oxidative stress in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of the 20-HETE inhibitor HET0016 on brain damage after temporary focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of 20-HETE inhibition on infarct volume and cerebral blood flow after transient middle cerebral artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of NXY-059 on infarct volume after transient or permanent middle cerebral artery occlusion in the rat; studies on dose, plasma concentration and therapeutic time window - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. 20-HETE synthesis inhibition promotes cerebral protection after intracerebral hemorrhage without inhibiting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 20-HETE Synthesis Inhibitors: HET0016 Versus Non-Selective Alternatives
This guide provides a detailed comparison between the highly selective 20-HETE synthesis inhibitor, HET0016 (also known as 20-HETE inhibitor-2 for the purpose of this guide), and other known non-selective inhibitors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective potencies, selectivities, and experimental applications, supported by experimental data and detailed protocols.
20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid produced from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F subfamilies.[1][2] It is a potent regulator of vascular tone and plays a significant role in various physiological and pathological processes, including hypertension, endothelial dysfunction, inflammation, and angiogenesis.[3][4] Given its involvement in numerous disease states, the development of specific inhibitors for 20-HETE synthesis is of great interest for both research and therapeutic purposes.
The 20-HETE Signaling Pathway
20-HETE exerts its effects through a complex signaling cascade. A key mechanism involves its interaction with the G-protein coupled receptor GPR75.[3][5] Activation of this receptor triggers a downstream cascade involving protein kinase C (PKC), leading to the inhibition of large-conductance calcium-activated potassium (BKca) channels in vascular smooth muscle cells.[1][4] This inhibition causes cell depolarization and subsequent influx of calcium through L-type calcium and TRPC6 channels, resulting in vasoconstriction.[4][6] Furthermore, 20-HETE signaling can lead to endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS) and increasing the production of reactive oxygen species (ROS) through NADPH oxidase activation.[1][7]
Comparative Analysis of 20-HETE Inhibitors
The efficacy and utility of a 20-HETE inhibitor are determined by its potency (IC50 value) and its selectivity for the target CYP enzymes over other related enzymes. HET0016 has emerged as a highly potent and selective inhibitor of 20-HETE synthesis.[8] In contrast, older compounds like 17-Octadecynoic acid (17-ODYA) and 1-Aminobenzotriazole (ABT) exhibit non-selective inhibition.[8][9]
| Inhibitor | Target | IC50 (nM) | Selectivity for 20-HETE Synthesis | Reference |
| HET0016 (this compound) | 20-HETE formation (human renal microsomes) | 8.9 | High | [8] |
| 20-HETE formation (rat renal microsomes) | 35 | High | [8] | |
| EET formation (rat renal microsomes) | 2800 | High | [8] | |
| Cyclooxygenase (COX) activity | 2300 | High | [8] | |
| 17-Octadecynoic acid (17-ODYA) | 20-HETE formation (human renal microsomes) | 1,800 | Low (also inhibits EETs) | [4][8] |
| 1-Aminobenzotriazole (ABT) | 20-HETE formation (human renal microsomes) | 38,500 | Low (non-selective CYP inhibitor) | [8][9] |
Table 1: Comparison of IC50 values for selective and non-selective 20-HETE synthesis inhibitors.
The data clearly indicates that HET0016 is significantly more potent in inhibiting 20-HETE synthesis compared to 17-ODYA and ABT.[8] More importantly, the IC50 value of HET0016 for the inhibition of epoxyeicosatrienoic acid (EET) formation is approximately 100 times greater than for 20-HETE formation in rat renal microsomes, demonstrating its high selectivity.[8] Non-selective inhibitors like 17-ODYA also block the formation of EETs, which are often vasodilatory and have opposing effects to 20-HETE, potentially confounding experimental results.[4]
Experimental Protocols
Protocol: In Vitro Inhibition of 20-HETE Synthesis in Microsomes
This protocol is designed to assess the potency and selectivity of inhibitors on 20-HETE synthesis using liver or kidney microsomes, which are rich in CYP4A and CYP4F enzymes.
Objective: To determine the IC50 value of a test compound for the inhibition of 20-HETE synthesis.
Materials:
-
Human or rat liver/kidney microsomes
-
Arachidonic acid (substrate)
-
NADPH (cofactor)
-
Test inhibitor (e.g., HET0016) and non-selective inhibitors (e.g., 17-ODYA)
-
Potassium phosphate buffer (pH 7.4)
-
2 N HCl (to terminate the reaction)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Pre-incubation: Pre-incubate microsomes (0.1-0.5 mg protein) with various concentrations of the test inhibitor or vehicle control in potassium phosphate buffer for 5 minutes at 37°C.[10]
-
Add Substrate: Add arachidonic acid to the reaction mixture.[10]
-
Initiate Reaction: Start the reaction by adding NADPH.[10]
-
Incubation: Incubate the mixture for a defined period (e.g., 8-40 minutes) at 37°C with shaking.[10][11]
-
Terminate Reaction: Stop the reaction by adding 2 N HCl.[10]
-
Extraction: Extract the eicosanoid metabolites from the reaction mixture using a suitable organic solvent.
-
Analysis: Quantify the amount of 20-HETE and other metabolites (like EETs) using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Discussion and Conclusion
The benchmarking of this compound (HET0016) against non-selective inhibitors highlights a critical consideration for researchers in this field: the importance of target selectivity. The use of a highly selective inhibitor like HET0016 allows for the precise dissection of the physiological and pathological roles of 20-HETE without the confounding effects of inhibiting other metabolic pathways. For instance, the concurrent inhibition of vasodilatory EETs by non-selective agents can mask or alter the true effect of 20-HETE blockade.
In preclinical studies, the selectivity of HET0016 has been instrumental in elucidating the role of 20-HETE in various models of hypertension, stroke, and endothelial dysfunction.[12][13][14] For drug development professionals, a selective inhibitor presents a more viable therapeutic candidate with a potentially lower risk of off-target side effects.
References
- 1. The CYP/20-HETE/GPR75 axis in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.imrpress.com [article.imrpress.com]
- 8. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of 20-HETE Inhibitors: A Detailed Look at HET0016
A direct comparative analysis of the pharmacokinetics of 20-HETE inhibitor-2 and HET0016 is not feasible at this time due to the limited publicly available information on the chemical structure and pharmacokinetic properties of this compound.
This guide, therefore, provides a comprehensive overview of the available pharmacokinetic data and experimental protocols for the well-characterized 20-HETE inhibitor, HET0016. This information is intended for researchers, scientists, and drug development professionals working in the field of eicosanoid pharmacology.
HET0016: A Potent and Selective 20-HETE Synthesis Inhibitor
HET0016, chemically known as N-Hydroxy-N′-(4-butyl-2-methylphenyl)formamidine, is a potent and selective inhibitor of the cytochrome P450 (CYP) enzymes responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE)[1]. It exhibits a high degree of selectivity for the CYP4A and CYP4F isoforms that produce 20-HETE over other CYP isoforms involved in drug metabolism[1][2].
Mechanism of Action
20-HETE is a bioactive eicosanoid that plays a significant role in the regulation of vascular tone, renal function, and inflammation. It is synthesized from arachidonic acid primarily by CYP4A and CYP4F enzymes. HET0016 acts as a competitive inhibitor of these enzymes, thereby reducing the production of 20-HETE and mitigating its physiological and pathological effects[3].
Pharmacokinetic Profile of HET0016
Pharmacokinetic studies in rats have revealed that HET0016 has a short biological half-life and is rapidly eliminated from the body[4][5]. Its poor aqueous solubility has presented challenges for its formulation and in vivo administration[5][6].
In Vivo Pharmacokinetic Data in Rats
The following tables summarize the key pharmacokinetic parameters of HET0016 in rats following intravenous and intraperitoneal administration.
Table 1: Pharmacokinetic Parameters of HET0016 in Rats (Intravenous Administration)
| Parameter | Value | Reference |
| Dose | 1 mg/kg | [5] |
| Formulation | Complexed with hydroxypropyl-β-cyclodextrin (HPβCD) | [5] |
| Clearance (CL) | 57.4 ± 14.8 mL/min/kg | [6] |
| Volume of Distribution (Vd) | 2400 mL/kg | [6] |
| Half-life (t½) | 39.6 ± 20.0 minutes | [6] |
Table 2: Pharmacokinetic Parameters of HET0016 in Rats (Intraperitoneal Administration)
| Parameter | Value | Reference |
| Dose | 10 mg/kg | [4] |
| Vehicle | Lecithin | [5] |
| Brain:Plasma Ratio (1 hr post-dose) | < 0.1 | [5] |
Experimental Protocols
In Vivo Pharmacokinetic Study of HET0016 in Rats (Intravenous)
Objective: To determine the pharmacokinetic profile of HET0016 following a single intravenous bolus dose in rats.
Animal Model: Male Sprague-Dawley rats.
Drug Formulation: HET0016 was complexed with hydroxypropyl-β-cyclodextrin (HPβCD) to increase its aqueous solubility[5].
Dosing: A single 1 mg/kg dose of the HET0016/HPβCD formulation was administered intravenously[5].
Blood Sampling: Serial blood samples were collected from the tail vein at predetermined time points post-administration.
Sample Analysis: Plasma concentrations of HET0016 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life[5].
Experimental workflow for HET0016 pharmacokinetic study.
20-HETE Signaling Pathway
The following diagram illustrates the central role of 20-HETE in various physiological and pathological processes. Inhibition of 20-HETE synthesis by compounds like HET0016 can modulate these pathways.
Simplified 20-HETE signaling pathway and the inhibitory action of HET0016.
Conclusion
HET0016 is a well-studied, potent, and selective inhibitor of 20-HETE synthesis. Its pharmacokinetic profile is characterized by a short half-life and rapid elimination. The development of novel formulations has been crucial to overcoming its solubility challenges for in vivo research. Further investigation into the pharmacokinetics of other novel 20-HETE inhibitors, such as this compound, will be essential for advancing our understanding of the therapeutic potential of targeting the 20-HETE pathway.
References
- 1. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of the 20-HETE inhibitor HET0016 on brain damage after temporary focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous Formulation of HET0016 for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Safety Operating Guide
Essential Safety and Disposal Procedures for 20-HETE Inhibitor-2
This document provides critical safety, handling, and disposal information for 20-HETE inhibitor-2, a compound used in research to study the physiological and pathological roles of 20-hydroxyeicosatetraenoic acid (20-HETE). The following procedures are designed to ensure the safety of laboratory personnel and compliance with regulations.
Product Identification
-
Product Name: this compound
-
Synonyms: HY-156876
-
CAS Number: 2992666-48-3
-
Chemical Formula: C19H23FN4O
-
Identified Uses: For research use only. Laboratory chemicals, manufacture of substances.[1]
Hazard Identification
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, as a standard laboratory practice, it should be handled with care, and appropriate personal protective equipment (PPE) should be worn.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields.
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Body Protection: Wear impervious clothing, such as a lab coat.
-
Respiratory Protection: Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks.
Proper Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1] Although not classified as hazardous, it is recommended to treat it as chemical waste.
Step-by-Step Disposal Guidance:
-
Unused Product (Solid):
-
Collect the solid waste in a designated, clearly labeled, and sealed container for chemical waste.
-
Do not mix with other waste streams unless compatibility is known.
-
Arrange for pickup and disposal by a licensed chemical waste management company.
-
-
Solutions of the Inhibitor:
-
Aqueous and solvent-based solutions should not be disposed of down the drain.
-
Collect solutions in a sealed, leak-proof, and appropriately labeled container. The label should clearly identify the contents, including the solvent used.
-
Store the waste container in a designated secondary containment area while awaiting disposal.
-
Follow your institution's procedures for hazardous or chemical waste pickup.
-
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, pipette tips, and vials that have come into contact with this compound should be collected in a designated waste container.
-
This waste should be disposed of as chemical waste through your institution's waste management program.
-
-
Accidental Spills:
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including gloves, lab coat, and eye protection.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal.[1]
-
Clean the spill area with a suitable solvent or detergent and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Quantitative Data
The inhibitory activity of this compound has been quantified against cytochrome P450 (CYP) enzymes responsible for 20-HETE synthesis in liver microsomes from different species.
| Species | Target Enzyme Family | IC50 Value (nM) |
| Human | CYP4 | 28.68 |
| Rat | CYP4 | 102.6 |
| Mouse | CYP4 | 1337 |
| Table 1: Inhibitory concentration (IC50) of this compound against CYP enzyme activity in liver microsomes from different species.[2] |
Experimental Protocols
Below is a representative methodology for an in vitro experiment to assess the efficacy of a 20-HETE inhibitor.
Protocol: In Vitro Inhibition of 20-HETE Synthesis in Microsomes
Objective: To determine the inhibitory effect of this compound on the formation of 20-HETE from arachidonic acid in liver microsomes.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
This compound stock solution
-
Arachidonic acid
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Microsomal Incubations: In microcentrifuge tubes, combine potassium phosphate buffer, the NADPH regenerating system, and the liver microsome preparation.
-
Add Inhibitor: Add varying concentrations of this compound (or vehicle control) to the microsomal preparations. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a cold quenching solution. This also serves to precipitate the proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of 20-HETE produced.
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of 20-HETE formation against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the action of this compound.
Caption: Signaling pathway for the synthesis of 20-HETE and its inhibition.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling 20-HETE Inhibitor-2
For researchers, scientists, and drug development professionals working with 20-HETE inhibitor-2, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear suitable protective gloves to prevent skin contact.
-
Body Protection: A standard laboratory coat is required to protect against accidental spills.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not required.[2] However, if dust or aerosols are generated, a NIOSH-approved respirator should be used.
Health and Safety Information
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention if irritation occurs.[1]
-
Skin Contact: Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if symptoms occur.[1]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.[1]
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]
-
Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[1]
-
Protective Equipment: Fire-fighters should wear appropriate protective equipment and self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[1]
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid contact with eyes, skin, and clothing. Avoid inhalation of dust or aerosol. Use only in a well-ventilated area.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment as outlined above. Avoid breathing dust, vapors, mist, or gas. Ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb spillage with an inert material (e.g., dry sand or earth) and place in a chemical waste container.[1] Decontaminate the spill area with a suitable cleaning agent.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Experimental Workflow for Handling this compound
The following diagram outlines a typical experimental workflow for handling this compound, from preparation to post-experiment cleanup.
Signaling Pathway of 20-HETE
20-HETE is a signaling molecule involved in various physiological and pathological processes, including the regulation of vascular tone and inflammation.[3][4][5] Inhibitors of 20-HETE synthesis are used to study and potentially treat conditions where 20-HETE is upregulated, such as certain forms of hypertension and cancer.[6][7] The diagram below illustrates a simplified signaling pathway of 20-HETE.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. | Semantic Scholar [semanticscholar.org]
- 5. article.imrpress.com [article.imrpress.com]
- 6. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taking the 20-HETE out of the cardiovascular system: the potential of 20-HETE synthesis inhibitors [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
